Ethyl 3-(2-bromophenyl)-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMFGOJDWUHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373743 | |
| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50671-05-1 | |
| Record name | ethyl 3-(2-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Structural Analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No. 50671-05-1), a key chemical intermediate. Due to the limited availability of complete, formally published experimental data for this specific isomer, this guide combines recently found experimental ¹H NMR data with predicted spectroscopic values and analyses of closely related analogs. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.
Physicochemical Properties
This compound is a yellow oil under standard conditions.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | PubChem |
| Molecular Weight | 271.11 g/mol | PubChem |
| CAS Number | 50671-05-1 | Sigma-Aldrich |
| Appearance | Yellow Oil | Supporting Information[1] |
| Purity | 95-97% (as commercially available) | CookeChem, Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Spectroscopic Data and Structural Elucidation
The structural analysis of this compound is based on a combination of experimental ¹H NMR data and predicted data from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This compound exhibits keto-enol tautomerism, with the ¹H NMR data indicating a ketone to enol ratio of approximately 2:1 in CDCl₃.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): The following table presents the experimental ¹H NMR data.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |
| 12.42 | s | 1H | Enolic OH (Enol) |
| 7.62 | d, J = 7.8 Hz | 1H | Ar-H (Ketone) |
| 7.53 – 7.48 | m | 2H | Ar-H (Enol) |
| 7.50 | td, J = 6.0, 3.0 Hz | 1H | Ar-H (Ketone) |
| 7.43 – 7.31 | m | 2H | Ar-H (Ketone & Enol) |
| 5.45 | s | 1H | Vinylic CH (Enol) |
| 4.27 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Enol) |
| 4.18 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Ketone) |
| 4.01 | s | 2H | -COCH₂ CO- (Ketone) |
| 1.33 | t, J = 6.9 Hz | 3H | -OCH₂CH₃ (Enol) |
| 1.23 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (Ketone) |
Predicted ¹³C NMR (125 MHz, CDCl₃): The predicted chemical shifts for the carbon atoms are provided below, based on analogous compounds and established spectral databases.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~190 | Benzoyl C=O |
| ~167 | Ester C=O |
| ~138 | Ar-C (C-Br) |
| ~133 | Ar-CH |
| ~131 | Ar-CH |
| ~129 | Ar-C |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~62 | -OCH₂ CH₃ |
| ~45 | -COCH₂ CO- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for this compound are listed below. These are based on the typical vibrational frequencies of functional groups present in similar β-keto esters.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-2900 | C-H stretch | Aromatic and Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1685 | C=O stretch | Aryl Ketone |
| ~1600 | C=C stretch | Aromatic Ring |
| ~1300-1000 | C-O stretch | Ester |
| ~750 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
The predicted fragmentation pattern in mass spectrometry under electron ionization (EI) is expected to show the following key fragments.
| m/z | Fragment Ion | Fragment Lost |
| 270/272 | [M]⁺ | - |
| 225/227 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 183/185 | [M - COOCH₂CH₃]⁺ | Carboethoxy group |
| 155/157 | [BrC₆H₄CO]⁺ | -CH₂COOCH₂CH₃ |
| 76 | [C₆H₄]⁺ | Br, CO, CH₂COOCH₂CH₃ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Claisen Condensation
A common method for the synthesis of β-keto esters is the Claisen condensation. This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Bromoacetophenone
-
Diethyl carbonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
A mixture of 2-bromoacetophenone and diethyl carbonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into a mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass-to-charge ratios of the molecular ion and fragment ions.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.
Biological Context and Potential Signaling Pathways
While specific biological activities of this compound are not extensively documented, β-keto esters are recognized as important pharmacophores and are known to interact with various biological systems. Notably, aryl β-keto esters have been investigated as inhibitors of bacterial quorum sensing (QS).[2] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, often regulating virulence factors.
The structural similarity of β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests a potential mechanism of action.[3] These compounds may act as competitive inhibitors by binding to the LuxR-type receptors, thereby disrupting the QS signaling pathway and attenuating bacterial virulence.
Caption: Hypothesized competitive inhibition of a bacterial quorum sensing pathway by a β-keto ester.
References
- 1. rsc.org [rsc.org]
- 2. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters [mdpi.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive keto group and an ester moiety, coupled with the presence of a bromine-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a yellow oil at room temperature. A summary of its key identifying and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 50671-05-1 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| Physical Form | Yellow Oil/Liquid | [1] |
| Boiling Point | 116 °C at 0.4 Torr | |
| Density | 1.417 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5545 | |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A key feature of this β-keto ester is its existence as a mixture of keto and enol tautomers in solution, which is readily observable by NMR spectroscopy.[2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for both the keto and enol forms. The ratio of ketone to enol is approximately 2:1.
Table 2: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Keto | 7.62 | d | 7.8 | 1H | Ar-H |
| 7.50 | td | 6.0, 3.0 | 1H | Ar-H | |
| 7.43 – 7.31 | m | 2H | Ar-H | ||
| 4.18 | q | 7.1 | 2H | -OCH₂CH₃ | |
| 4.01 | s | 2H | -COCH₂CO- | ||
| 1.23 | t | 7.1 | 3H | -OCH₂CH₃ | |
| Enol | 12.42 | s | 1H | Enolic OH | |
| 7.53 – 7.48 | m | 2H | Ar-H | ||
| 7.43 – 7.31 | m | 2H | Ar-H | ||
| 5.45 | s | 1H | =CH- | ||
| 4.27 | q | 7.1 | 2H | -OCH₂CH₃ | |
| 1.33 | t | 6.9 | 3H | -OCH₂CH₃ |
Data sourced from Supporting Information, The Royal Society of Chemistry.[2]
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Keto) | ~190 |
| C=O (Ester) | ~167 |
| Aromatic C-Br | ~120 |
| Aromatic C-H | 127-134 |
| Aromatic C-CO | ~138 |
| -OCH₂CH₃ | ~61 |
| -COCH₂CO- | ~46 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (keto) |
| ~1650 | Medium | C=C stretch (enol) |
| ~1600-1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 270/272 | [M]⁺ (Molecular ion) |
| 225/227 | [M - OCH₂CH₃]⁺ |
| 183/185 | [M - COOCH₂CH₃]⁺ |
| 155/157 | [Br-C₆H₄-C≡O]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Synthesis via Claisen Condensation
This compound can be synthesized via a crossed Claisen condensation between ethyl 2-bromobenzoate and ethyl acetate using a strong base such as sodium ethoxide.
Materials:
-
Ethyl 2-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
The ethanolic solution is cooled in an ice bath, and a mixture of ethyl 2-bromobenzoate (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into a mixture of ice and 1 M hydrochloric acid, adjusting the pH to ~5-6.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Keto-Enol Tautomerism Analysis by ¹H NMR
Procedure:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Integrate the signals corresponding to the keto form (e.g., the methylene protons at ~4.01 ppm) and the enol form (e.g., the vinylic proton at ~5.45 ppm).
-
The ratio of the integrals provides the relative amounts of the keto and enol tautomers in solution.[2][3]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Keto-enol tautomerism of a β-keto ester.
Caption: Reaction of this compound with hydroxylamine.
References
An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS: 50671-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-bromophenyl)-3-oxopropanoate, with the CAS number 50671-05-1, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and a summary of its known spectroscopic data. Furthermore, this document explores its utility as a precursor in the synthesis of biologically active molecules, including sirtuin inhibitors, quinolones, and indoles, providing generalized experimental workflows for these applications. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Physicochemical Properties
This compound is a compound that can be found as a white solid or a yellow to orange liquid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 50671-05-1 | |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2] |
| Appearance | White solid or yellow to orange liquid | [1] |
| Density | 1.417 g/mL at 25 °C | [2] |
| Boiling Point | 323.8 °C at 760 mmHg; 116 °C at 0.4 Torr | [2] |
| Refractive Index | n20/D 1.5545 | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature, sealed in a dry place. |
Synthesis
The primary synthetic route to this compound is the Claisen condensation of 2'-bromoacetophenone with diethyl carbonate. This reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the diethyl carbonate.
Experimental Protocol: Claisen Condensation
This protocol is adapted from the synthesis of the isomeric Ethyl 3-(3-bromophenyl)-3-oxopropanoate.[3]
Materials:
-
2'-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
A solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete enolate formation.
-
The reaction mixture is cooled to room temperature, and diethyl carbonate (1.5 equivalents) is added dropwise.
-
The mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl to neutralize the excess base and protonate the product.[4]
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows evidence of keto-enol tautomerism. The presence of two distinct sets of signals for the ketone and enol forms is a characteristic feature.
¹H NMR (300 MHz, CDCl₃):
-
Ketone form: δ 7.62 (d, J = 7.8 Hz, 1H), 7.50 (td, J = 6.0, 3.0 Hz, 1H), 7.43 – 7.31 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.01 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H).
-
Enol form: δ 12.42 (s, 1H), 7.53 – 7.48 (m, 2H), 7.43 – 7.31 (m, 2H), 5.45 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 6.9 Hz, 3H).
Note: The integration values will vary depending on the equilibrium between the keto and enol forms, which can be influenced by the solvent and temperature.
¹³C NMR, IR, and Mass Spectrometry
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (keto) |
| ~168 | C=O (ester) |
| ~138 | C-Br (aromatic) |
| ~133 | C-H (aromatic) |
| ~131 | C-H (aromatic) |
| ~129 | C (aromatic) |
| ~127 | C-H (aromatic) |
| ~62 | -OCH₂CH₃ |
| ~46 | -CH₂- (keto form) |
| ~14 | -OCH₂CH₃ |
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (keto) |
| ~1600, 1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Br stretch |
Predicted Mass Spectrum (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the bromine atom.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities.
Synthesis of Sirtuin Inhibitors
Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in various cellular processes and are targets for drug discovery in areas such as cancer and neurodegenerative diseases.[5] Analogs of cambinol, a known sirtuin inhibitor, can be synthesized using β-keto esters like this compound.
Generalized Experimental Workflow:
The synthesis of sirtuin inhibitor analogs often involves the condensation of the β-keto ester with a suitable amine-containing scaffold, followed by further functionalization.
Synthesis of Quinolones
Quinolones are an important class of compounds with a broad spectrum of antibacterial activity.[6] The β-keto ester functionality in this compound can be utilized in cyclization reactions to form the quinolone core.
Generalized Experimental Workflow:
A common approach is the Conrad-Limpach reaction or a similar cyclocondensation reaction with an aniline derivative.
Synthesis of Indoles
The indole nucleus is a prevalent scaffold in many natural products and pharmaceuticals.[7] this compound can serve as a precursor for the synthesis of substituted indoles, for instance, through a Fischer indole synthesis-type reaction with a suitable hydrazine derivative.
Generalized Experimental Workflow:
The reaction typically involves the formation of a hydrazone intermediate, followed by an acid-catalyzed cyclization and aromatization.
Biological Activity and Signaling Pathways
The primary reported biological relevance of this compound is as a precursor for sirtuin inhibitors. Sirtuins play a crucial role in regulating a variety of cellular pathways, including those involved in aging, metabolism, and DNA repair. By inhibiting sirtuin activity, compounds derived from this precursor can modulate these pathways. For instance, inhibition of SIRT1 and SIRT2 has been explored as a therapeutic strategy in cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 7. iajps.com [iajps.com]
An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This technical guide provides comprehensive information on the chemical and physical properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key intermediate in various synthetic organic chemistry applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing a clear reference for its key physical and chemical characteristics.
| Property | Value |
| Molecular Weight | 271.11 g/mol [1][2] |
| Chemical Formula | C₁₁H₁₁BrO₃[1][2] |
| Physical Form | Yellow to orange liquid[1] |
| Density | 1.417 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5545[1] |
| Boiling Point | 116 °C at 0.4 Torr[1] |
| Storage Temperature | Room Temperature |
Experimental Protocols
The synthesis of this compound can be achieved via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone. In this case, a likely synthetic route involves the crossed Claisen condensation between ethyl 2-bromobenzoate and ethyl acetate.
Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Ethyl 2-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.
-
Addition of Reactants: A solution of ethyl 2-bromobenzoate and a molar excess of ethyl acetate in anhydrous ethanol is prepared. This solution is then added dropwise to the stirred sodium ethoxide solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to drive the condensation to completion.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate.
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis Workflow
The logical workflow for the synthesis of this compound via a crossed Claisen condensation is depicted in the following diagram.
References
An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key β-keto ester intermediate in organic synthesis. The document details its historical context through the discovery of the Claisen condensation, its primary synthetic methodology, and its significant applications in the development of pharmacologically active compounds, notably cambinol analogs and quinolone derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in medicinal chemistry and drug development.
Introduction and Historical Context
The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, was first reported by Rainer Ludwig Claisen in 1887.[1] This reaction was foundational in the synthesis of β-keto esters, and the general method was likely applied to produce a variety of substituted benzoylacetates, including the 2-bromo derivative, as the need for such intermediates arose in research. The historical development of this compound is therefore intrinsically linked to the broader exploration of the Claisen condensation and the subsequent use of its products in the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 50671-05-1 | [2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2] |
| Appearance | Yellow to orange liquid | [3] |
| Density | 1.417 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5545 | [3] |
| Boiling Point | 116 °C at 0.4 Torr | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is the Crossed Claisen Condensation . This reaction involves the condensation of an enolizable ester (ethyl acetate) with a non-enolizable ester or, in this case, an acyl halide derived from 2-bromobenzoic acid or the direct reaction with 2'-bromoacetophenone and a carbonate.
General Synthetic Pathway: Crossed Claisen Condensation
The synthesis proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of a 2-bromobenzoyl electrophile.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for a Claisen-type condensation to synthesize a substituted ethyl 3-phenyl-3-oxopropanoate, adapted from analogous procedures.
Materials:
-
2'-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) and anhydrous toluene.
-
A solution of 2'-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a small amount of ethanol followed by water.
-
The mixture is acidified with 1 M hydrochloric acid to a pH of ~5-6.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the synthesis of heterocyclic compounds with significant biological activities.
Synthesis of Cambinol Analogs
Cambinol is a known inhibitor of sirtuins (SIRT1 and SIRT2), which are implicated in cancer. Analogs of cambinol are synthesized to improve potency and selectivity. This compound serves as a key precursor in the construction of the pyrimidinone core of these analogs.
Caption: Synthetic pathway to cambinol analogs from this compound.
A general procedure for the initial Knoevenagel condensation involves reacting this compound with 2-hydroxy-1-naphthaldehyde in the presence of a catalytic amount of piperidine in ethanol under reflux.[4] The resulting benzocoumarin is then subjected to reduction and subsequent cyclization with thiourea to yield the cambinol analog.[4]
Synthesis of Quinolones
Quinolones are a major class of broad-spectrum antibiotics. The Conrad-Limpach and related syntheses of quinolones often utilize β-keto esters as starting materials. This compound can be used to synthesize quinolone derivatives with a 2-bromophenyl substituent, which can be further modified.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No: 50671-05-1). The information herein is intended to support the identification, characterization, and utilization of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Compound Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁BrO₃
-
Molecular Weight: 271.11 g/mol [1]
-
InChI Key: IFSMFGOJDWUHEW-UHFFFAOYSA-N
-
Physical Form: Yellow Oil[2]
This compound is a β-keto ester that exhibits keto-enol tautomerism. The presence of both tautomers is observable in its spectroscopic data, particularly in NMR spectra. The analysis presented below accounts for both the ketone and enol forms.
Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for this compound. Where experimental data is not available, predicted values based on analogous structures and established spectroscopic principles are provided.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows a mixture of keto and enol tautomers, reported to be in a 2:1 ratio in CDCl₃.[2]
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment (Ketone Form) | Assignment (Enol Form) |
|---|---|---|---|---|---|
| 12.42 | s | - | - | Enol-OH | |
| 7.62 | d | 1H | 7.8 | Ar-H | |
| 7.53 – 7.48 | m | - | - | Ar-H | |
| 7.50 | td | 1H | 6.0, 3.0 | Ar-H | |
| 7.43 – 7.31 | m | 2H | - | Ar-H | Ar-H |
| 5.45 | s | - | - | =CH- | |
| 4.27 | q | - | 7.1 | -OCH₂CH₃ | |
| 4.18 | q | 2H | 7.1 | -OCH₂CH₃ | |
| 4.01 | s | 2H | - | -COCH₂CO- | |
| 1.33 | t | - | 6.9 | -OCH₂CH₃ |
| 1.23 | t | 3H | 7.1 | -OCH₂CH₃ | |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ, ppm) | Assignment (Keto Form) | Assignment (Enol Form) |
|---|---|---|
| ~190.5 | C=O (Ketone) | - |
| ~172.0 | - | C=O (Ester) |
| ~167.0 | C=O (Ester) | - |
| ~138.0 | Ar-C (C-Br) | Ar-C (C-Br) |
| ~133.8 | Ar-CH | Ar-CH |
| ~131.5 | Ar-CH | Ar-CH |
| ~129.0 | Ar-C | Ar-C |
| ~127.5 | Ar-CH | Ar-CH |
| ~119.0 | Ar-C | Ar-C |
| ~90.0 | - | =CH- |
| ~61.8 | -OCH₂CH₃ | -OCH₂CH₃ |
| ~49.5 | -CH₂- | - |
| ~14.1 | -OCH₂CH₃ | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available in the searched literature. The predicted vibrational frequencies are based on characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (β-ketone) |
| ~1650 | Medium-Strong | C=O stretch (enol-ketone) |
| ~1600 | Medium | C=C stretch (enol) |
| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-Br stretch |
Mass Spectrometry (MS)
While an experimental mass spectrum is not available, the expected mass-to-charge ratios (m/z) can be predicted. The molecular ion peak will appear as a doublet (M+ and M+2) with nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
|---|---|---|
| 270/272 | [C₁₁H₁₁BrO₃]⁺ | Molecular ion peaks (M⁺, M+2) |
| 225/227 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183/185 | [BrC₆H₄CO]⁺ | 2-Bromobenzoyl cation (acylium ion) |
| 155/157 | [BrC₆H₄]⁺ | 2-Bromophenyl cation |
| 76 | [C₆H₄]⁺ | Loss of bromine from phenyl cation |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Claisen Condensation (Generalized)
This protocol is a generalized procedure based on the synthesis of similar β-keto esters.
-
Preparation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of ethyl 2-bromoacetate (1.0 eq) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: To the resulting mixture, add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous ethanol dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product (a yellow oil) is purified by column chromatography on silica gel to yield the final product.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified oil in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a standard pulse program. For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is typically used to obtain singlets for all carbon atoms.
-
-
IR Spectroscopy:
-
Sample Preparation: As the compound is an oil, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition: For EI, use a standard electron energy of 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragments.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
A Technical Guide to the Potential Biological Activities of Ethyl 3-(2-bromophenyl)-3-oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-bromophenyl)-3-oxopropanoate and its derivatives represent a class of β-keto esters with significant potential in medicinal chemistry. The presence of a reactive β-dicarbonyl system and a functionalizable bromophenyl ring provides a versatile scaffold for the synthesis of novel therapeutic agents. While direct biological data on this specific this compound core is limited in publicly available literature, extensive research on structurally related bromophenol, β-keto ester, and other brominated aromatic compounds suggests a high probability of significant anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide consolidates the available data on analogous compounds to forecast the potential biological profile of this compound derivatives, providing a foundational resource for researchers entering this area of drug discovery.
Introduction: The Therapeutic Potential of a Versatile Scaffold
The β-keto ester functional group is a well-established pharmacophore and a key building block in the synthesis of a wide array of biologically active heterocyclic and carbocyclic compounds. Its reactivity allows for diverse chemical modifications, enabling the generation of large compound libraries for high-throughput screening. The incorporation of a 2-bromophenyl moiety introduces an additional site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.
This guide will explore the potential biological activities of derivatives of this compound by examining the established activities of structurally similar molecules. The primary areas of focus will be anticancer, antimicrobial, and enzyme inhibitory activities.
Synthesis of the Core Scaffold
The synthesis of the parent compound, this compound, can be achieved through established methods for the preparation of β-keto esters. A common and effective route is the Claisen condensation of an appropriate ester and ketone.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities
Anticancer Activity
Derivatives of bromophenols and related aromatic structures have demonstrated significant cytotoxic activity against a range of cancer cell lines. The introduction of various substituents on the phenyl ring and modifications of the propanoate moiety can lead to potent anticancer agents.
Table 1: Anticancer Activity of Structurally Related Brominated Compounds
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Bromophenol-indolinone hybrids | A549 (Lung) | Potent activity reported | [1] |
| Bel-7402 (Hepatoma) | Potent activity reported | [1] | |
| HepG2 (Hepatoma) | Potent activity reported | [1] | |
| HeLa (Cervical) | Potent activity reported | [1] | |
| HCT116 (Colon) | Potent activity reported | [1] | |
| Bis(2,3-dibromo-4,5-dihydroxyphenyl)-methane | HeLa (Cervical) | 17.63 µg/mL | [2] |
| RKO (Colon) | 11.37 µg/mL | [2] | |
| HCT116 (Colon) | 10.58 µg/mL | [2] | |
| Bel7402 (Hepatoma) | 8.7 µg/mL | [2] | |
| 3-(4-bromophenyl)pyrazin-2-amine derivatives | Breast and Prostate Cancer Cells | Lower anticancer potential than doxorubicin or paclitaxel | [3] |
| 3-Bromophenyl coumarin derivative | HT1080 (Fibrosarcoma) | Inhibition of cell invasion | [4] |
| MDA-MB231 (Breast) | Inhibition of cell invasion | [4] |
Antimicrobial Activity
The presence of a halogenated phenyl ring is a common feature in many antimicrobial compounds. Derivatives of this compound could exhibit activity against a spectrum of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Structurally Related Brominated Compounds
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 3-(4-Halophenyl)-3-oxopropanal derivatives | Staphylococcus aureus | <16 µg/mL | [5] |
| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Bacteria and Fungi | Moderate to high activity | [6] |
| Bromophenol derivatives | Staphylococcus aureus | Good antibacterial activity | [7] |
| MRSA | Good antibacterial activity | [7] |
Enzyme Inhibition
The β-keto ester moiety can act as a chelating group for metal ions in enzyme active sites, suggesting that derivatives of this compound could be effective enzyme inhibitors.
Table 3: Enzyme Inhibitory Activity of Structurally Related Brominated Compounds
| Compound Class | Enzyme Target | Activity (IC₅₀ / Kᵢ) | Reference |
| 3-Keto salicylic acid chalcones (bromo-substituted) | HIV-1 Integrase (Strand Transfer) | IC₅₀ = 3.7 - 5 µM | [8] |
| N-substituted-(4-bromophenyl) sulfonamides | Acetylcholinesterase | IC₅₀ = 92.13 - 98.72 µM | [9] |
| Bromophenol derivatives | Carbonic Anhydrase I | Kᵢ = 13.7 - 32.7 mM | [10] |
| Carbonic Anhydrase II | Kᵢ = 0.65 - 1.26 mM | [10] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.[5][11][12][13]
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration 0.5 mg/mL). Incubate for 2-4 hours.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.[2][6][8][10][14]
Detailed Methodology:
-
Compound Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[8]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[2][10]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is not yet widely published, the extensive data available for structurally related compounds strongly suggests a promising future for this chemical class in drug discovery. The synthetic tractability of the core scaffold, combined with the potential for potent anticancer, antimicrobial, and enzyme-inhibiting properties, makes these compounds highly attractive for further investigation.
Future research should focus on the synthesis of a focused library of derivatives with systematic modifications to both the phenyl ring and the β-keto ester moiety. High-throughput screening of these compounds against a diverse panel of cancer cell lines, pathogenic microbes, and relevant enzymes will be crucial to elucidate their specific biological activities and establish structure-activity relationships. Promising lead compounds can then be advanced into more detailed mechanistic studies and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. assaygenie.com [assaygenie.com]
- 4. xpressbio.com [xpressbio.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Ethyl 3-(2-bromophenyl)-3-oxopropanoate stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a beta-keto ester, is a valuable intermediate in organic synthesis. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity and reactivity for research and development applications. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound, based on available data for the compound and the general chemical properties of beta-keto esters. While specific experimental stability studies on this compound are not widely published, this document extrapolates likely behavior based on established chemical principles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 50671-05-1 | |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| Physical Form | Liquid | |
| Appearance | Yellow to orange liquid | |
| Purity | Typically ≥97% |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The recommended conditions are summarized in Table 2.
| Condition | Recommendation | Rationale | Reference |
| Temperature | Store at room temperature. | Avoids potential degradation from excessive heat. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with moisture and air, which can lead to hydrolysis. | |
| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and atmospheric gases. | |
| Environment | Store in a dry, well-ventilated place. | Reduces the risk of moisture absorption and allows for safe handling. | |
| Light Exposure | Store in a light-resistant container. | Although specific data is unavailable, protection from light is a general good practice for organic compounds. | |
| Incompatibilities | Keep away from strong acids, strong bases, and strong oxidizing agents. | These can catalyze degradation reactions such as hydrolysis and oxidation. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood.
-
Avoid inhalation of vapors or mist.
-
Avoid contact with skin and eyes.
Stability Profile and Potential Degradation Pathways
While specific stability data for this compound is limited, its classification as a beta-keto ester provides insight into its likely degradation pathways. Beta-keto esters are known to be susceptible to hydrolysis and subsequent decarboxylation.[1][2][3]
3.1. Hydrolysis
In the presence of water, particularly under acidic or basic conditions, the ester group of this compound can be hydrolyzed to form the corresponding β-keto acid, 3-(2-bromophenyl)-3-oxopropanoic acid, and ethanol.[2][3]
3.2. Decarboxylation
The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation, especially upon heating, to yield 2'-bromoacetophenone and carbon dioxide.[1][2] This is a common reaction for β-keto acids.
The logical flow of these degradation pathways is illustrated in the diagram below.
Caption: Potential degradation pathway of this compound.
Experimental Protocols for Stability Assessment
Specific, validated stability-indicating analytical methods for this compound are not detailed in the public literature. However, a general experimental workflow to assess its stability can be proposed based on its known chemical properties.
4.1. Forced Degradation Study Design
A forced degradation study would be essential to identify potential degradation products and pathways. This would involve subjecting the compound to various stress conditions.
Table 3: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Dissolve the compound in a solution of a mineral acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period. |
| Base Hydrolysis | Dissolve the compound in a solution of a base (e.g., 0.1 M NaOH) and maintain at room temperature or slightly elevated temperature. |
| Oxidative Stress | Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. |
| Thermal Stress | Heat the solid or a solution of the compound at an elevated temperature (e.g., 80 °C) in the dark. |
| Photostability | Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. |
4.2. Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), would be required to separate and quantify the parent compound from its degradation products.
The following diagram illustrates a general workflow for a stability study.
Caption: General workflow for a chemical stability study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature in a dry, inert atmosphere and protected from light. The primary degradation concerns are hydrolysis and subsequent decarboxylation, which are common for β-keto esters. For critical applications in research and drug development, it is advisable to perform stability testing under conditions that mimic intended use and long-term storage to ensure the material's quality and purity over time.
References
Safety and handling of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
An In-depth Technical Guide to the Safe Handling of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below. This data is essential for the safe design of experiments and for responding to accidental releases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2][4] |
| Molecular Weight | 271.11 g/mol | [2][4] |
| Appearance | Yellow to orange liquid | [2] |
| Boiling Point | 116 °C at 0.4 Torr | [2] |
| Density | 1.417 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5545 | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for handling this compound are critical. The following protocols are based on established laboratory safety standards for irritant and harmful chemicals.
Standard Handling Protocol
This protocol outlines the routine procedures for using this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary personal protective equipment (PPE) as detailed in Section 4.
-
Prepare all necessary labware and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[5]
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation of the container and contamination of the reagent.
-
When transferring, pour carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
Accidental Release (Spill) Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.
-
Evacuation and Notification:
-
Immediately alert personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
-
-
Containment and Cleanup:
-
For minor spills within a fume hood, ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]
-
Do not use combustible materials, such as paper towels, to absorb the spill.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: All handling should occur in a fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[1][6] Keep away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide.[1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for disposal.[4]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: A standard workflow for the safe handling of this compound.
Caption: A step-by-step procedure for responding to a spill of this compound.
Caption: A guide to the mandatory personal protective equipment for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 3. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 26510-95-2 [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
The β-Ketoester: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Ketoesters are among the most versatile and powerful building blocks in the synthetic organic chemist's toolkit. Characterized by a ketone and an ester functionality separated by a single methylene group, their unique electronic structure imparts a remarkable reactivity profile that has been exploited in countless carbon-carbon bond-forming reactions and in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of β-ketoesters, explores their application in key named reactions, and highlights their strategic importance in the development of pharmaceuticals and other high-value chemical entities. Detailed mechanistic discussions, field-proven experimental protocols, and practical insights are provided to empower researchers in leveraging these indispensable synthons.
The Unique Structural and Electronic Landscape of β-Ketoesters
The synthetic utility of a β-ketoester, such as the archetypal ethyl acetoacetate, originates from the electronic interplay between its two carbonyl groups. This arrangement creates a highly reactive "active methylene" group (the α-carbon) situated between them.
Keto-Enol Tautomerism and Acidity
The protons on the α-carbon are significantly more acidic (pKa ≈ 11 in DMSO) than those of a simple ketone (pKa ≈ 25) or ester (pKa ≈ 25). This enhanced acidity is a direct consequence of the ability of the resulting conjugate base, an enolate, to delocalize its negative charge across both carbonyl oxygen atoms. This extensive resonance stabilization makes the enolate readily accessible using common bases like alkoxides.[1][2]
The equilibrium between the keto and enol tautomers is a defining characteristic. While the keto form typically predominates, the enol form is crucial for many reactions and is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.
Caption: Keto-enol tautomerism in a β-ketoester.
Foundational Synthesis: The Claisen Condensation
The Claisen condensation is the quintessential method for synthesizing β-ketoesters. It involves the base-catalyzed self-condensation of two ester molecules that possess α-hydrogens.[3][4][5]
Mechanism of the Claisen Condensation
The reaction proceeds through a series of equilibrium steps. The choice of base is critical; an alkoxide with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification, which would lead to a mixture of products.[4][6]
Caption: Mechanism of the base-catalyzed Claisen condensation.
The final deprotonation of the newly formed β-ketoester is the thermodynamic driving force of the reaction.[2][3] Since the product is more acidic than the starting ester or the alcohol byproduct, this step is effectively irreversible and pulls the entire equilibrium towards the product side. This necessitates the use of a full equivalent of base, not a catalytic amount.[4]
Variations of the Claisen Condensation
-
Crossed Claisen Condensation: This reaction occurs between two different esters. To be synthetically useful and avoid a mixture of four products, one of the esters must be non-enolizable (i.e., it lacks α-hydrogens), such as ethyl benzoate or ethyl formate.[3][6]
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which forms a cyclic β-ketoester. This method is highly effective for synthesizing 5- and 6-membered rings.[2][7][8][9][10][11]
The Acetoacetic Ester Synthesis: A Gateway to Ketones
One of the most powerful applications of β-ketoesters is the acetoacetic ester synthesis, a reliable method for preparing α-substituted or α,α-disubstituted ketones.[12][13] The synthesis is a two-stage process involving alkylation followed by hydrolysis and decarboxylation.
Stage 1: Alkylation of the α-Carbon
The resonance-stabilized enolate, generated by treating the β-ketoester with a base like sodium ethoxide, acts as a potent carbon nucleophile. It readily attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond at the α-position.[1][14][15][16]
-
Causality Behind Experimental Choices: Primary and methyl halides are ideal substrates for this SN2 reaction. Secondary halides react more slowly, and tertiary halides are unsuitable as they primarily lead to elimination byproducts.[1] The process can be repeated with a second alkyl halide to generate a disubstituted product.
Stage 2: Hydrolysis and Decarboxylation
The alkylated β-ketoester is then hydrolyzed (typically under acidic or basic conditions) to the corresponding β-keto acid.[14] These β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield the final ketone product.[17][18]
The decarboxylation mechanism proceeds through a concerted, six-membered cyclic transition state, resulting in an enol intermediate that quickly tautomerizes to the more stable ketone.[18][19]
Caption: Workflow for the synthesis of ketones via alkylation and decarboxylation.
Key Transformations in Modern Synthesis
Beyond the acetoacetic ester synthesis, the unique reactivity of β-ketoesters makes them key participants in a variety of powerful named reactions.
Michael Addition
As stable and "soft" nucleophiles, β-ketoester enolates are ideal donors for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[20][21] This 1,4-addition reaction is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable intermediates for subsequent cyclization reactions (e.g., Robinson annulation).[22][23]
Hantzsch Pyridine Synthesis
This renowned multi-component reaction provides efficient access to dihydropyridines and pyridines, core structures in many pharmaceuticals.[24][25] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.[26][27] The resulting 1,4-dihydropyridine products, known as Hantzsch esters, are a critical class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine.[25][26]
Japp-Klingemann Reaction
This reaction synthesizes hydrazones from β-ketoesters and aryl diazonium salts.[28][29] The reaction proceeds via electrophilic attack of the diazonium salt on the enolate, followed by hydrolytic cleavage of an acyl or carboxyl group.[30][31] The resulting hydrazones are pivotal precursors for the Fischer indole synthesis, a cornerstone method for constructing the indole ring system found in numerous natural products and pharmaceuticals.[29]
Experimental Protocols
The following protocols are adapted from established, reliable procedures and are intended for execution by trained professionals in a controlled laboratory setting.
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol is adapted from a procedure in Organic Syntheses.[32]
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)
-
Sodium metal (clean, finely sliced): 50 g (2.2 gram-atoms)
-
Acetic acid (50% aqueous solution)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, place 500 g of ethyl acetate.
-
Reagent Addition: Carefully add 50 g of clean, finely sliced sodium metal to the ethyl acetate. The reaction is often initiated by gentle warming and can become vigorous. Cooling may be necessary to maintain control.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux until all the sodium has dissolved. This may take several hours. The mixture will form a thick, gelatinous mass of the sodium salt of ethyl acetoacetate.
-
Neutralization: Cool the reaction mixture in an ice bath. Slowly add 50% acetic acid with stirring until the mixture is acidic to litmus paper. This will neutralize the sodium salt and separate the product.
-
Workup: Transfer the mixture to a separatory funnel. Add an equal volume of saturated NaCl solution to help break up any emulsions and remove ethanol. Separate the layers.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter, and remove the bulk of the unreacted ethyl acetate by distillation at atmospheric pressure.
-
Final Purification: Purify the resulting crude ethyl acetoacetate by vacuum distillation.[33][34]
Protocol 2: α-Alkylation of Ethyl Acetoacetate (Synthesis of Ethyl n-Butylacetoacetate)
This protocol is adapted from a procedure for the synthesis of ethyl n-butylacetoacetate in Organic Syntheses.[35]
Materials:
-
Absolute ethanol: 2.5 L
-
Sodium metal: 115 g (5 gram-atoms)
-
Ethyl acetoacetate: 650 g (5 moles)
-
n-Butyl bromide: 750 g (5.47 moles)
Procedure:
-
Base Preparation: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully add 115 g of sodium metal in pieces to 2.5 L of absolute ethanol to prepare a solution of sodium ethoxide. This is a highly exothermic reaction.
-
Addition of β-Ketoester: Once all the sodium has dissolved and the solution has cooled, add 650 g of ethyl acetoacetate.
-
Alkylation: Start the stirrer and heat the solution to a gentle reflux. Add 750 g of n-butyl bromide dropwise from an addition funnel over approximately 2 hours.
-
Reaction Completion: Continue refluxing and stirring until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours). This indicates the consumption of the basic enolate.
-
Workup: Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Purification: Remove the ethanol by distillation. The crude residue can then be purified by vacuum distillation to yield the pure ethyl n-butylacetoacetate.[1][35]
Safety Note: Sodium metal reacts violently with water and must be handled with extreme care under anhydrous conditions.[1] All procedures should be performed in a well-ventilated fume hood.
Conclusion
The β-ketoester is a testament to the power of bifunctional reactivity in organic chemistry. From the fundamental Claisen condensation used for its synthesis to its central role in C-C bond formation via the acetoacetic ester synthesis and Michael addition, it offers unparalleled versatility. Its application in elegant multi-component reactions like the Hantzsch synthesis further underscores its importance, providing direct routes to complex heterocyclic scaffolds that are of immense interest in medicinal chemistry.[36] A thorough understanding of the principles governing the chemistry of β-ketoesters is, therefore, indispensable for any scientist engaged in the art of molecular construction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. aklectures.com [aklectures.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 28. Japp-Klingemann_reaction [chemeurope.com]
- 29. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 30. organicreactions.org [organicreactions.org]
- 31. Japp klingemann reaction | PPTX [slideshare.net]
- 32. benchchem.com [benchchem.com]
- 33. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Organic Syntheses Procedure [orgsyn.org]
- 36. prezi.com [prezi.com]
Methodological & Application
Synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: An Application Note and Protocol
Introduction
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom on the phenyl ring provides a functional handle for further molecular elaboration through cross-coupling reactions, while the β-keto ester moiety allows for a wide range of chemical transformations, such as the synthesis of heterocyclic compounds like pyrazoles and pyrimidines. This document provides a detailed protocol for the synthesis of this compound via a crossed Claisen condensation, along with insights into the reaction mechanism, purification, and characterization of the final product.
Mechanistic Overview: The Crossed Claisen Condensation
The synthesis of this compound is achieved through a crossed Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[1] In this specific protocol, 2-bromoacetophenone serves as the ketone component and diethyl carbonate acts as the ester component.
The reaction is initiated by the deprotonation of the α-carbon of 2-bromoacetophenone by a strong base, such as sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product.[2]
A key consideration in crossed Claisen condensations is the prevention of self-condensation of the ester.[3] Diethyl carbonate is an excellent choice for this reaction as it lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[4][5][6]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-Bromoacetophenone | 199.04 | 5.00 g | 25.1 mmol | 98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.21 g | 30.1 mmol | 60% | Sigma-Aldrich |
| Diethyl Carbonate | 118.13 | 14.8 g (15.1 mL) | 125 mmol | 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | ≥99.9% | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - | VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - | - | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - | Fisher Scientific |
| Ethyl Acetate (for extraction and chromatography) | - | - | - | HPLC Grade | Fisher Scientific |
| Hexane (for chromatography) | - | - | - | HPLC Grade | Fisher Scientific |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.21 g of 60% dispersion, 30.1 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Enolate Formation: Dissolve 2-bromoacetophenone (5.00 g, 25.1 mmol) in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 20 minutes with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Crossed Claisen Condensation: Add diethyl carbonate (15.1 mL, 125 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight (approximately 16 hours).
-
Workup: Cool the reaction mixture back to 0 °C with an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (~50 mL) until the evolution of gas ceases and the mixture is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.
Purification:
The crude product is purified by flash column chromatography on silica gel.[7][8][9]
-
Eluent: A gradient of hexane and ethyl acetate (starting with 95:5 hexane:ethyl acetate).
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica gel onto the top of the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellow oil. A reported yield for this reaction is approximately 80%.[10]
Characterization
The final product exists as a mixture of keto and enol tautomers.[10]
¹H NMR Spectroscopy:
The following ¹H NMR data has been reported for this compound in CDCl₃ (300 MHz)[10]:
-
Keto tautomer: δ 7.62 (d, J = 7.8 Hz, 1H), 7.50 (td, J = 6.0, 3.0 Hz, 1H), 7.43 – 7.31 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.01 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H).
-
Enol tautomer: δ 12.42 (s, 1H, enolic OH), 7.53 – 7.48 (m, 2H), 7.43 – 7.31 (m, 2H), 5.45 (s, 1H, vinylic H), 4.27 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 6.9 Hz, 3H).
-
Keto:Enol Ratio: Approximately 2:1.[10]
Expected ¹³C NMR and IR Data:
-
¹³C NMR (CDCl₃, 75 MHz): δ ~190 (keto C=O), ~170 (enol C-O), ~168 (ester C=O), ~138 (C-Br), 134-127 (aromatic C), ~95 (vinylic C-H), ~62 (-OCH₂CH₃), ~45 (-CH₂-), ~14 (-OCH₂CH₃).
-
IR (neat, cm⁻¹): ~3400 (br, enolic OH), ~2980 (C-H, aliphatic), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1640 (C=C, enol), ~1580 (C=C, aromatic).
Safety and Handling Precautions
-
2-Bromoacetophenone: This compound is a lachrymator and is corrosive. It causes skin and eye irritation.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[13][14][15][16] It can also cause severe skin and eye burns. Handle under an inert atmosphere and away from any sources of moisture. Use appropriate PPE. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.
-
Diethyl Carbonate: This is a flammable liquid. Keep away from heat, sparks, and open flames.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Trustworthiness and Self-Validation
The protocol described is based on well-established Claisen condensation chemistry and has been adapted from procedures for structurally similar compounds. The provided ¹H NMR data from a reliable source serves as a primary method for product verification.[10] The keto-enol tautomerism is a characteristic feature of β-keto esters and its observation in the NMR spectrum is a strong indicator of successful synthesis. For self-validation, it is recommended to perform a full characterization of the product, including ¹³C NMR, IR, and mass spectrometry, and compare the data with the expected values. The purity of the final product should be assessed by techniques such as HPLC or GC-MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. uwwapps.uww.edu [uwwapps.uww.edu]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols: One-Pot Synthesis of 3-(2-Bromophenyl)propionic Acid
Abstract
This document provides a detailed protocol for the one-pot synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde. This method involves a sequence of condensation, reduction, hydrolysis, and decarboxylation reactions carried out in a single reaction vessel, offering an efficient route to this important pharmaceutical intermediate.[1] The protocol described herein is adapted from established methodologies and is intended for use by researchers in organic synthesis and medicinal chemistry.
Introduction
3-(2-Bromophenyl)propionic acid is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot procedure detailed below streamlines the process, improving efficiency and reducing waste. The synthesis commences with a Knoevenagel condensation of 2-bromobenzaldehyde with a malonic acid equivalent, followed by in-situ reduction, hydrolysis, and decarboxylation to yield the final product.[1][2][3][4]
Chemical Reaction Scheme
The overall transformation from 2-bromobenzaldehyde to 3-(2-bromophenyl)propionic acid in a one-pot process can be conceptually broken down into the following steps:
-
Knoevenagel Condensation: 2-Bromobenzaldehyde reacts with an active methylene compound, such as isopropylidene malonate (Meldrum's acid), in the presence of a basic catalyst.[1][2]
-
Reduction: The resulting α,β-unsaturated intermediate is reduced.
-
Hydrolysis and Decarboxylation: The ester or related groups are hydrolyzed to carboxylic acids, followed by decarboxylation to yield the final product.[1]
Data Presentation
The following table summarizes the typical quantitative data for the one-pot synthesis of 3-(2-bromophenyl)propionic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Bromobenzaldehyde | [1] |
| Key Reagents | Isopropylidene malonate, Triethylamine formate | [1] |
| Final Product | 3-(2-Bromophenyl)propionic acid | [1] |
| Yield | 75.3% | [1] |
| Purity (after recrystallization) | >98% | [1] |
Experimental Protocol
This protocol is for the gram-scale synthesis of 3-(2-bromophenyl)propionic acid.
Materials:
-
2-Bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
n-Heptane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzaldehyde and isopropylidene malonate in a triethylamine formate system. The triethylamine formate system is prepared by reacting triethylamine with formic acid.
-
Condensation, Reduction, Hydrolysis, and Decarboxylation: The reaction mixture is heated to undergo a continuous, one-pot sequence of condensation, reduction, hydrolysis, and decarboxylation.[1] The specific reaction temperature and duration should be optimized based on laboratory conditions, but a gentle reflux is typically effective.
-
Acidification: After the reaction is complete (monitored by TLC or other appropriate analytical techniques), the mixture is cooled to room temperature. The crude 3-(2-bromophenyl)propionic acid is precipitated by acidification with concentrated hydrochloric acid.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water to remove inorganic salts.
-
Recrystallization: The crude product is dissolved in a minimal amount of hot ethyl acetate. n-Heptane is then added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.
-
Final Product Isolation and Drying: The purified crystals of 3-(2-bromophenyl)propionic acid are collected by vacuum filtration, washed with a small amount of cold n-heptane, and dried under vacuum.[1]
Visualizations
Experimental Workflow Diagram
References
Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Versatile Precursor for the Synthesis of Heterocyclic Scaffolds
Application Note AP-HET-2401
Introduction
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. Its unique molecular architecture, featuring a reactive β-ketoester moiety and a synthetically malleable brominated phenyl ring, allows for a variety of cyclization and functionalization strategies. This application note details the utility of this compound in the synthesis of three key classes of heterocycles: quinolines, pyrazoles, and benzodiazepines, which are prominent scaffolds in medicinal chemistry and drug development.
Application 1: Synthesis of 4-Hydroxyquinoline Derivatives
Quinolines and their derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Gould-Jacobs reaction provides a classical and efficient pathway for the synthesis of 4-hydroxyquinolines from β-ketoesters and anilines.
Reaction Workflow
Application Notes and Protocols: Cyclization Reactions of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the utilization of Ethyl 3-(2-bromophenyl)-3-oxopropanoate in the synthesis of valuable heterocyclic compounds through cyclization reactions. The presence of a β-keto ester moiety and a bromo-substituted phenyl ring within the same molecule makes it a versatile precursor for intramolecular carbon-carbon and carbon-heteroatom bond formations, leading to the construction of various fused ring systems, particularly quinoline derivatives.
Introduction
This compound is a key starting material for the synthesis of various heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. Its intrinsic functionalities allow for intramolecular cyclization reactions to form quinoline and other heterocyclic systems, which are privileged structures in numerous biologically active compounds. This document outlines protocols for both thermal and transition-metal-catalyzed cyclization reactions of this substrate.
Application 1: Thermal Intramolecular Cyclization for the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
The intramolecular cyclization of this compound can be achieved under thermal conditions, reminiscent of the Conrad-Limpach reaction, to yield Ethyl 4-hydroxyquinoline-2-carboxylate. This reaction proceeds via an intramolecular nucleophilic substitution of the aryl bromide by the enolate of the β-keto ester.
Reaction Pathway
Caption: Thermal intramolecular cyclization pathway.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Carefully add a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-hydroxyquinoline-2-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Temperature | 245-260 °C | [1] |
| Reaction Time | 2-4 hours | General knowledge |
| Typical Yield | Moderate to Good | General knowledge |
Application 2: Palladium-Catalyzed Intramolecular Heck Reaction
A more versatile and milder approach to the cyclization of this compound involves a palladium-catalyzed intramolecular Heck reaction. This method allows for the formation of the quinoline ring system under significantly lower temperatures compared to the thermal method.
Reaction Pathway
Caption: Palladium-catalyzed intramolecular Heck reaction.
Experimental Protocol
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A suitable base (e.g., potassium carbonate, sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).
-
Add the base (e.g., potassium carbonate, 2.0 eq) to the flask.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture to reflux (or a specified temperature, typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst Loading | 2-10 mol % | [2] |
| Ligand to Metal Ratio | 1:1 to 4:1 | [2] |
| Temperature | 80-120 °C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Typical Yield | Good to Excellent | [2] |
Application 3: Copper-Catalyzed Intramolecular C-N Bond Formation (Ullmann Condensation)
In the presence of a nitrogen source, such as an amine, a copper-catalyzed intramolecular Ullmann condensation can be employed to synthesize substituted quinoline derivatives. This approach involves the formation of an enamine intermediate followed by intramolecular cyclization.
Reaction Pathway
References
Application Notes and Protocols: Ethyl 3-(2-bromophenyl)-3-oxopropanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-(2-bromophenyl)-3-oxopropanoate as a versatile intermediate in the synthesis of key pharmaceutical scaffolds. This document includes a plausible synthetic protocol for the title compound and its application in the preparation of quinolone and benzodiazepine cores, which are prevalent in many therapeutic agents.
Introduction
This compound is a β-keto ester containing a sterically hindered ortho-bromophenyl group. This unique structural arrangement makes it a valuable precursor for various heterocyclic systems. The presence of the bromine atom offers a site for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse molecular architectures for drug discovery programs. The dual reactivity of the β-keto ester moiety allows for cyclization reactions to form important pharmaceutical intermediates, including quinolones and benzodiazepines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 50671-05-1 | |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | [1] |
| Appearance | Yellow to orange liquid | [1] |
| Boiling Point | 116 °C at 0.4 Torr | [1] |
| Density | 1.417 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5545 | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
Synthesis of this compound
A common and effective method for the synthesis of β-keto esters is the Claisen condensation.[2][3][4][5][6] The following protocol describes a plausible synthesis of this compound from 2'-bromoacetophenone and diethyl carbonate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2'-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, prepare a solution of 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2'-bromoacetophenone solution to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add diethyl carbonate (1.5 equivalents) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a slow addition of ethanol, followed by water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~4-5.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Application in Pharmaceutical Intermediate Synthesis
Quinolones are a significant class of compounds with a broad spectrum of biological activities.[7][8][9][10] The following protocol outlines a general method for the synthesis of a 2-alkyl-4-quinolone intermediate from this compound, which would first be converted to the corresponding β-keto amide.
Workflow Diagram:
Caption: Workflow for 4-Quinolone Synthesis.
Step 1: Amidation
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene.
-
Add the desired primary amine (R-NH₂) (1.1 equivalents).
-
Heat the mixture to reflux, and remove the ethanol byproduct using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-alkyl-3-(2-bromophenyl)-3-oxopropanamide, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the crude N-alkyl-3-(2-bromophenyl)-3-oxopropanamide from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-alkyl-4-quinolone.
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications.[11][12][13] A common route to 1,5-benzodiazepines involves the condensation of a β-dicarbonyl compound with an o-phenylenediamine.
Workflow Diagram:
Caption: Workflow for 1,5-Benzodiazepine Synthesis.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid or a Lewis acid catalyst (e.g., Yb(OTf)₃)
-
Ethanol or acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of an acid catalyst, such as glacial acetic acid or a Lewis acid like ytterbium(III) triflate.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(2-bromophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique structure allows for the construction of key heterocyclic scaffolds such as quinolones and benzodiazepines. The protocols provided herein offer a foundation for the laboratory preparation of these important classes of compounds. The presence of the bromo-substituent in the final products allows for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.
References
- 1. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Quinolone synthesis [organic-chemistry.org]
- 8. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 9. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 3-(2-bromophenyl)-3-oxopropanoate for the Synthesis of Quinolone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. This reaction is particularly valuable in medicinal chemistry for the synthesis of α,β-unsaturated compounds, which serve as versatile intermediates for the construction of complex heterocyclic scaffolds. This application note details the use of Ethyl 3-(2-bromophenyl)-3-oxopropanoate in a domino Knoevenagel condensation and intramolecular cyclization sequence to generate valuable quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles found in a wide array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents.
The strategic placement of a bromine atom ortho to the ketoester moiety in this compound allows for a subsequent intramolecular cyclization following the initial Knoevenagel condensation. This tandem reaction provides an efficient route to functionalized 4-hydroxyquinoline-3-carboxylates, which are key precursors in drug discovery programs.
Reaction Scheme
The overall transformation involves an initial base-catalyzed Knoevenagel condensation of this compound with an aldehyde. The resulting intermediate can then undergo an intramolecular cyclization, such as a palladium-catalyzed Buchwald-Hartwig amination or an Ullmann condensation, to afford the quinoline ring system.
Caption: General reaction scheme for the synthesis of quinoline derivatives.
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and the described methodology provides access to a variety of substituted quinolines with potential therapeutic applications. The ester and hydroxyl functionalities on the quinoline core serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Potential applications of the synthesized quinoline derivatives include:
-
Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[1][2]
-
Antimalarial Drugs: The quinoline core is central to several established antimalarial drugs like chloroquine and mefloquine.
-
Antibacterial Agents: Fluoroquinolones are a major class of antibiotics, and novel quinolone structures are of interest to combat antibiotic resistance.
-
Kinase Inhibitors: The quinoline scaffold can be elaborated to target specific kinases involved in disease progression.
Experimental Protocols
This section provides a detailed, plausible experimental protocol for the one-pot synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate from this compound and benzaldehyde. This protocol is based on established methodologies for Knoevenagel condensations and subsequent intramolecular cyclizations.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add benzaldehyde (1.1 mmol, 1.1 eq.) and piperidine (0.2 mmol, 0.2 eq.) to the flask.
-
Knoevenagel Condensation: Dissolve the reactants in anhydrous toluene (10 mL) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Preparation for Cyclization: After completion of the Knoevenagel condensation, cool the reaction mixture to room temperature.
-
Addition of Cyclization Reagents: To the cooled mixture, add cesium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and XPhos (0.1 mmol, 10 mol%).
-
Intramolecular Cyclization: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate.
Data Presentation
The following table summarizes hypothetical results for the synthesis of various quinoline derivatives using the described protocol with different aromatic aldehydes. The yields are illustrative and would need to be determined experimentally.
| Entry | Aldehyde (R-CHO) | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate | 75 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-hydroxy-2-(4-methoxyphenyl)quinoline-3-carboxylate | 82 |
| 3 | 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxylate | 70 |
| 4 | 2-Naphthaldehyde | Ethyl 4-hydroxy-2-(naphthalen-2-yl)quinoline-3-carboxylate | 68 |
| 5 | Thiophene-2-carboxaldehyde | Ethyl 4-hydroxy-2-(thiophen-2-yl)quinoline-3-carboxylate | 65 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the one-pot synthesis of quinolines.
Signaling Pathway Analogy in Drug Discovery
While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, where each step enables the next, leading to the final bioactive scaffold.
Caption: Logical progression from starting materials to a potential drug candidate.
References
Application Notes and Protocols: Reactions of Ethyl 3-(2-bromophenyl)-3-oxopropanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactions of ethyl 3-(2-bromophenyl)-3-oxopropanoate with various nucleophiles. The focus is on the synthesis of heterocyclic scaffolds, such as 1,5-benzothiazepines, 1,5-benzodiazepines, and quinoxalin-2(1H)-ones, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Application 1: Synthesis of 2-(2-Bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Introduction:
1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds renowned for their pharmacological properties, most notably as calcium channel blockers.[1] Derivatives of this scaffold, such as Diltiazem, are used in the treatment of cardiovascular disorders like hypertension and angina.[2] The reaction of this compound with 2-aminothiophenol provides a direct route to the 2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one core, a valuable intermediate for the synthesis of novel therapeutic agents. The general synthesis involves the condensation of 2-aminothiophenol with an α,β-unsaturated carbonyl compound or its equivalent.[2][3]
Generalized Reaction Scheme:
The reaction proceeds via an initial Michael addition of the thiol group to the β-ketoester, followed by an intramolecular cyclization and dehydration.
Caption: Synthesis of a 1,5-benzothiazepine derivative.
Experimental Protocol (General Procedure):
This protocol is adapted from the general synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.[2]
Materials:
-
This compound
-
2-Aminothiophenol
-
Ethanol or Glacial Acetic Acid
-
Trifluoroacetic acid (TFA) (optional, as catalyst)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminothiophenol (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
A catalytic amount of an acid like trifluoroacetic acid (TFA) can be added to facilitate the reaction.[2]
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude solid with cold water and a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of 2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one under various conditions, based on analogous reactions.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | TFA | 78 | 3-5 | 75-85 |
| 2 | Acetic Acid | None | 118 | 2-4 | 70-80 |
Biological Activity and Signaling Pathway:
1,5-Benzothiazepine derivatives are well-established as L-type calcium channel blockers.[4][5] By binding to the α1 subunit of the L-type calcium channels, they inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells.[5] This leads to vasodilation and a reduction in myocardial contractility, which are beneficial in the management of hypertension and angina.[6] The state-dependent blockade of these channels is a key feature of their therapeutic action.[4]
Caption: Mechanism of action for 1,5-benzothiazepines.
Application 2: Synthesis of 2-(2-Bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Introduction:
1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7] Recent studies have highlighted their potential as anticancer agents through the inhibition of signaling pathways like JAK/STAT.[8] The condensation of this compound with o-phenylenediamine can lead to the formation of various benzodiazepine derivatives, depending on the reaction conditions.
Generalized Reaction Scheme:
The reaction typically involves the condensation of the two amino groups of o-phenylenediamine with the keto and ester carbonyls of the β-ketoester, leading to the formation of the seven-membered diazepine ring.
Caption: Synthesis of a 1,5-benzodiazepine derivative.
Experimental Protocol (General Procedure):
This protocol is adapted from the general synthesis of 1,5-benzodiazepines.[7]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Acetonitrile
-
Catalyst (e.g., H-MCM-22, SiO₂–Al₂O₃, or piperidine)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add this compound (1.0 eq).
-
Add a catalytic amount of a suitable catalyst. The choice of catalyst can influence the reaction rate and yield.[9]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 1,5-benzodiazepine derivative.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of a 1,5-benzodiazepine derivative under various conditions, based on analogous reactions.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Piperidine | 78 | 6 | 80-90 |
| 2 | Acetonitrile | H-MCM-22 | 25 | 1-3 | 85-95 |
Biological Activity and Signaling Pathway:
Certain 1,5-benzodiazepine derivatives have demonstrated potent anticancer activity. For instance, a 1H-1,5-benzodiazepine derivative was shown to induce apoptosis in colorectal cancer cells by inhibiting the JAK/STAT signaling pathway.[8] This inhibition leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately triggering mitochondria-mediated apoptosis.[8] These compounds can act as tyrosine kinase inhibitors and may also function as DNA intercalating agents.[10]
Caption: Anticancer mechanism of 1,5-benzodiazepines.
Application 3: Synthesis of 3-(2-Bromophenyl)quinoxalin-2(1H)-one
Introduction:
Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of various antibiotics and exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] Their antimicrobial mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase.[12] The reaction of this compound with o-phenylenediamine provides a direct and efficient route to 3-(2-bromophenyl)quinoxalin-2(1H)-one.
Generalized Reaction Scheme:
The synthesis involves the condensation of one amino group of o-phenylenediamine with the ketone carbonyl of the β-ketoester, followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to form the quinoxalinone ring.[11]
Caption: Synthesis of a quinoxalin-2(1H)-one derivative.
Experimental Protocol (General Procedure):
This protocol is adapted from the general synthesis of 3-substituted quinoxalin-2(1H)-ones.[11]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(2-bromophenyl)quinoxalin-2(1H)-one.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of 3-(2-bromophenyl)quinoxalin-2(1H)-one.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | 118 | 4-6 | 80-90 |
| 2 | Ethanol | 78 | 6-8 | 75-85 |
Biological Activity and Signaling Pathway:
Quinoxalin-2(1H)-one derivatives are known for their antimicrobial properties. One of the key mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[12] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. Additionally, some derivatives have been shown to inhibit biofilm formation, which is crucial for bacterial pathogenesis and antibiotic resistance.[13]
Caption: Antimicrobial mechanism of quinoxalin-2(1H)-ones.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Channel Blockers - BioPharma Notes [biopharmanotes.com]
- 6. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 7. benchchem.com [benchchem.com]
- 8. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1H)-One Derivatives as Anti-Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its β-ketoester functionality, combined with the presence of a bromine atom on the phenyl ring, allows for a wide range of subsequent chemical transformations. This document provides detailed application notes and protocols for the synthesis of this target molecule, with a primary focus on a reliable, multi-step approach that ensures high regioselectivity. While the Friedel-Crafts acylation is a well-known method for the formation of aryl ketones, its application to the synthesis of the ortho-substituted title compound from bromobenzene is challenging due to inherent regioselectivity issues.
Friedel-Crafts Acylation: A Challenging Route
The direct Friedel-Crafts acylation of bromobenzene with an appropriate acylating agent, such as ethyl malonyl chloride, would theoretically provide the most straightforward route to this compound. However, the bromine atom is an ortho-, para- directing group in electrophilic aromatic substitution reactions. Due to the steric hindrance imposed by the bromine atom, the major product of the Friedel-Crafts acylation of bromobenzene is typically the para-substituted isomer, with only a minor amount of the desired ortho-isomer being formed.
Reaction Scheme:
Due to the low yield and the difficulty in separating the ortho and para isomers, this direct approach is often not practical for the specific synthesis of this compound.
Recommended Synthetic Route: A Two-Step Approach
To overcome the challenge of regioselectivity, a more reliable two-step synthetic pathway is recommended. This method starts with 2-bromobenzoic acid, which already possesses the desired ortho-substitution pattern. The carboxylic acid is first converted to the more reactive acyl chloride, which is then used to acylate an appropriate C2 synthon to construct the β-ketoester moiety.
Step 1: Synthesis of 2-Bromobenzoyl Chloride
Principle: 2-Bromobenzoic acid is converted to 2-bromobenzoyl chloride using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction transforms the less reactive carboxylic acid into a highly reactive acyl chloride, suitable for the subsequent acylation step.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.7 mL (14.2 g) | 0.119 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Dimethylformamide (DMF) | - | 2-3 drops | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add 2-bromobenzoic acid (10.0 g, 0.0497 mol) and anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of dimethylformamide (2-3 drops) to the suspension.
-
Slowly add thionyl chloride (8.7 mL, 0.119 mol) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to handle the corrosive and volatile excess thionyl chloride appropriately.
-
The resulting crude 2-bromobenzoyl chloride is a liquid and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Claisen-type Condensation
Principle: This step involves the acylation of the enolate of ethyl acetate with the previously synthesized 2-bromobenzoyl chloride. This is a variation of the Claisen condensation and is an effective method for the formation of β-keto esters. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to generate the enolate of ethyl acetate, which then acts as a nucleophile.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisopropylamine | 101.19 | 8.3 mL (5.9 g) | 0.058 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 23.2 mL | 0.058 |
| Ethyl Acetate, anhydrous | 88.11 | 5.7 mL (5.1 g) | 0.058 |
| 2-Bromobenzoyl Chloride (crude from Step 1) | 219.47 | ~10.9 g | ~0.0497 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
LDA Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (50 mL) and diisopropylamine (8.3 mL, 0.058 mol). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (23.2 mL of a 2.5 M solution in hexanes, 0.058 mol) dropwise while maintaining the temperature below -70 °C. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add anhydrous ethyl acetate (5.7 mL, 0.058 mol) to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate of ethyl acetate.
-
Acylation: Dissolve the crude 2-bromobenzoyl chloride (~10.9 g, ~0.0497 mol) in anhydrous tetrahydrofuran (20 mL) and add it dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes as the eluent) to afford pure this compound.
Data Presentation
Table 1: Summary of Reagents for the Two-Step Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 1 | 2-Bromobenzoic Acid | Thionyl Chloride | DMF (cat.) | Dichloromethane | 2-Bromobenzoyl Chloride |
| 2 | Ethyl Acetate | 2-Bromobenzoyl Chloride | LDA | Tetrahydrofuran | This compound |
Table 2: Expected Yield and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| 2-Bromobenzoyl Chloride | C₇H₄BrClO | 219.47 | >90 (crude) | Liquid |
| This compound | C₁₁H₁₁BrO₃ | 271.11 | 60-75 (after purification) | Oil or low-melting solid |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
Application Note: A Robust Two-Step Synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate via an Organometallic Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a reliable two-step protocol for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a valuable building block in medicinal chemistry and organic synthesis. The methodology leverages an organometallic reaction, specifically the Reformatsky reaction, to generate a β-hydroxy ester intermediate, which is subsequently oxidized to the target β-keto ester. This approach is presented as a high-yielding alternative to a direct Grignard acylation, which can be complicated by over-addition. The protocols provided are detailed for practical laboratory application and include data summaries and a complete workflow visualization.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of a reactive β-keto ester moiety and a brominated phenyl ring allows for diverse subsequent chemical transformations, such as cross-coupling reactions. While Grignard reagents are powerful tools for C-C bond formation, their reaction with ester-containing electrophiles can be difficult to control, often leading to the formation of tertiary alcohols through double addition[1][2].
This note describes a more controlled and efficient synthesis. The strategy involves an initial Reformatsky reaction between 2-bromobenzaldehyde and ethyl bromoacetate using zinc metal. The organozinc reagent, or 'Reformatsky enolate', is less reactive than its Grignard counterpart, which prevents nucleophilic attack on the ester group of the product[3]. This reaction yields the precursor, Ethyl rac-3-hydroxy-3-(2-bromophenyl)propanoate[4]. The final target molecule is then obtained through a straightforward oxidation of this intermediate.
Overall Reaction Scheme
Step 1: Reformatsky Reaction
2-Bromobenzaldehyde reacts with ethyl bromoacetate and zinc to form Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate.
Step 2: Oxidation
The intermediate is oxidized using Pyridinium Chlorochromate (PCC) to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Parameter | Step 1: Reformatsky Reaction | Step 2: Oxidation |
| Product | Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate | This compound |
| Key Reagents | 2-Bromobenzaldehyde, Ethyl bromoacetate, Zinc dust | Pyridinium Chlorochromate (PCC) |
| Solvent | Tetrahydrofuran (THF), Benzene | Dichloromethane (DCM) |
| Reaction Temp. | Reflux (approx. 66 °C in THF) | Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Reported Yield | 72%[4] | 85-95% (Estimated based on similar oxidations[5]) |
Experimental Workflow
The diagram below illustrates the complete workflow for the synthesis, from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Safety Precautions: Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Ethyl bromoacetate is a lachrymator and toxic. Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (Reformatsky Reaction)
This protocol is adapted from general procedures for the Reformatsky reaction[3][6] and specific data for the synthesis of the target intermediate[4].
Materials:
-
2-Bromobenzaldehyde
-
Ethyl bromoacetate
-
Zinc dust (<10 mesh), activated
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Benzene
-
Hydrochloric Acid (10% aq. solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add activated zinc dust (1.2 equivalents) to the flask.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromobenzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in a 1:1 mixture of anhydrous THF and benzene.
-
Reaction Initiation: Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc dust. Warm the flask gently with the heating mantle to initiate the reaction, which is often indicated by a slight exothermic event and bubble formation.
-
Reaction Execution: Once the reaction begins, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 10% HCl solution until the excess zinc is consumed and the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate as a colorless oil[4].
Protocol 2: Synthesis of this compound (Oxidation)
This protocol is adapted from a standard procedure for the oxidation of a secondary alcohol to a ketone using PCC[5].
Materials:
-
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (from Step 1)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica Gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel or fritted glass funnel
Procedure:
-
Setup: In a round-bottom flask, dissolve the Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction Execution: To the stirred solution, add PCC (1.5 equivalents) in one portion. The mixture will turn dark brown.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the oxidation by TLC until the starting material is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Purification: Pass the entire mixture through a short plug of silica gel packed into a Buchner or fritted glass funnel to filter out the dark chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved by a second filtration through a smaller silica plug or by column chromatography.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Building Blocks in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing key building blocks in several powerful multi-component reactions (MCRs). MCRs offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. This makes them invaluable tools in drug discovery and development for the rapid generation of compound libraries.
Isocyanides as Versatile Building Blocks in Ugi and Passerini Reactions
Isocyanides are a unique class of organic compounds characterized by a terminally divalent carbon atom, which allows them to react with both electrophiles and nucleophiles. This distinct reactivity makes them exceptionally versatile building blocks in MCRs, most notably the Ugi and Passerini reactions.[1][2]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] The products of the Ugi reaction are peptide-like scaffolds with four points of diversity, making this reaction highly valuable for the creation of libraries of bioactive compounds.[3][4]
The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[3]
References
- 1. Synthesis of Hantzsch poly-substituted pyridines containing adamantyl moiety | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Three Component Asymmetric Catalytic Ugi Reaction – Concinnity from Diversity via Substrate Mediated Catalyst Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-(2-bromophenyl)-3-oxopropanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate. Our aim is to help you optimize reaction conditions, improve yields, and address common experimental challenges.
Experimental Protocol: Claisen Condensation for this compound
This protocol outlines the synthesis of this compound via a crossed Claisen condensation reaction.
Materials:
-
2'-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (for quenching)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) to anhydrous THF.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of 2'-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65-70 °C). The reaction is stirred for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.
-
Workup: The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 3-4. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Reaction Scheme:
Caption: Crossed Claisen condensation for the synthesis of this compound.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low to No Product Yield | 1. Inactive Base: Sodium hydride (NaH) is highly reactive with moisture.[1] 2. Poor Quality Reagents: 2'-Bromoacetophenone or diethyl carbonate may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[2] 4. Premature Quenching: The reaction was quenched before completion. | 1. Use freshly opened, anhydrous NaH. Handle it under an inert atmosphere (nitrogen or argon). 2. Purify starting materials if necessary (e.g., distillation of diethyl carbonate). 3. Extend the reaction time or cautiously increase the temperature, monitoring by TLC. 4. Ensure the reaction has gone to completion by TLC before quenching. |
| PUR-001 | Presence of Unreacted 2'-Bromoacetophenone | 1. Insufficient Base: Not enough NaH to deprotonate the ketone, driving the reaction forward. 2. Steric Hindrance: The ortho-bromo group may sterically hinder the reaction. | 1. Use a slight excess of NaH (e.g., 1.2-1.5 equivalents). 2. Consider using a stronger, non-nucleophilic base like sodium amide (NaNH2) or lithium diisopropylamide (LDA) to improve enolate formation.[3] |
| SID-001 | Formation of Self-Condensation Product of 2'-Bromoacetophenone | The enolate of 2'-bromoacetophenone reacts with another molecule of the ketone instead of diethyl carbonate. | 1. Add the solution of 2'-bromoacetophenone and diethyl carbonate slowly to the suspension of NaH. This maintains a low concentration of the ketone enolate. 2. Use a larger excess of diethyl carbonate to favor the crossed Claisen condensation. |
| DEC-001 | Product Decomposition During Workup or Purification | The β-keto ester can be susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions, or high temperatures. | 1. Perform the acidic workup at a low temperature (0 °C). 2. Avoid prolonged exposure to strong acids or bases. 3. Use vacuum distillation at the lowest possible temperature for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium hydride in this reaction?
A1: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the α-carbon of the 2'-bromoacetophenone, forming a resonance-stabilized enolate ion.[1] This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.[4][5]
Q2: Why is a crossed Claisen condensation necessary?
A2: A crossed Claisen condensation is used when reacting two different esters, or in this case, a ketone and an ester.[3] To be synthetically useful, one of the carbonyl compounds should not have α-hydrogens (like diethyl carbonate) to prevent a mixture of products from self-condensation.[1]
Q3: Can I use sodium ethoxide as the base?
A3: While sodium ethoxide is a common base for Claisen condensations, sodium hydride is often preferred as it is a stronger base and can lead to higher yields by more effectively generating the enolate.[3] Using sodium ethoxide could also lead to transesterification side products.
Q4: How do I know when the reaction is complete?
A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A spot for the starting material, 2'-bromoacetophenone, should diminish and a new spot for the product, this compound, should appear.
Q5: What are the main safety precautions for this reaction?
A5: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any moisture. 2'-Bromoacetophenone is a lachrymator and is harmful if inhaled or swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. thieme-connect.com [thieme-connect.com]
Technical Support Center: Scaling Up Ethyl 3-(2-bromophenyl)-3-oxopropanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 3-(2-bromophenyl)-3-oxopropanoate. Our objective is to facilitate the optimization of reaction yields and address common experimental challenges encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Claisen condensation of 2-bromoacetophenone with diethyl carbonate to synthesize this compound, particularly when scaling up the reaction.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| YLD-001 | Low or No Product Yield | 1. Ineffective Enolate Formation: The base used may not be strong enough to efficiently deprotonate the 2-bromoacetophenone, especially with the steric hindrance from the ortho-bromo group. 2. Base Degradation: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture. 3. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation energy of the reaction. 4. Short Reaction Time: The reaction may not have reached completion. | 1. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation. Pre-forming the enolate by adding the acetophenone to the base before introducing the diethyl carbonate can also improve results. 2. Use Freshly Prepared or Opened Base: Ensure the base is anhydrous and highly active. For sodium hydride, wash the mineral oil dispersion with dry hexanes before use. 3. Optimize Temperature: While initial deprotonation may require low temperatures (especially with LDA), the condensation step may benefit from gradually warming the reaction mixture or a period of reflux. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. 4. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion. |
| PUR-001 | Presence of Significant Impurities | 1. Self-Condensation of Diethyl Carbonate: Although less likely, it can occur if the enolate of the acetophenone is not formed efficiently. 2. Unreacted Starting Materials: Incomplete reaction due to factors listed in YLD-001. 3. Formation of Byproducts: The ortho-bromo group can potentially participate in side reactions under strongly basic conditions, although this is less common. A more likely byproduct is the result of a retro-Claisen condensation if the workup is not performed correctly. | 1. Controlled Addition: Add the diethyl carbonate slowly to the pre-formed enolate of 2-bromoacetophenone to favor the desired crossed Claisen condensation. 2. Optimize Reaction Conditions: Refer to the solutions for YLD-001 to drive the reaction to completion. 3. Careful Workup: Quench the reaction by carefully adding it to a cold, dilute acid (e.g., HCl or NH4Cl solution) to neutralize the base and protonate the enolate of the product. This prevents the reverse reaction. Purify the crude product using column chromatography or vacuum distillation. |
| SCL-001 | Exothermic Reaction and Poor Heat Transfer at Scale | 1. Heat of Reaction: The Claisen condensation can be exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. 2. Viscous Reaction Mixture: The reaction mixture may become thick, hindering efficient stirring and uniform heat distribution. | 1. Controlled Addition of Reagents: Add the reagents, particularly the base or the electrophile, portion-wise or via a syringe pump to control the rate of reaction and heat generation. 2. Efficient Cooling: Use a larger cooling bath or a jacketed reactor with a chiller to maintain the desired reaction temperature. 3. Mechanical Stirring: Use an overhead mechanical stirrer for larger scale reactions to ensure proper mixing of viscous solutions. 4. Solvent Choice: Select a solvent with a suitable boiling point to help manage the reaction temperature through reflux. |
| SCL-002 | Difficult Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of salts and potentially viscous materials can lead to emulsions during the aqueous workup. 2. Co-distillation or Co-elution of Impurities: Impurities with similar physical properties to the product can be difficult to separate by distillation or chromatography. | 1. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break emulsions. Filtering the organic layer through a pad of celite can also be effective. 2. Optimize Purification Method: For column chromatography, use a long column and a shallow solvent gradient to improve separation. For vacuum distillation, use a fractional distillation setup. Recrystallization from a suitable solvent system could also be an option if the product is a solid or can be induced to crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is a crossed Claisen condensation between 2-bromoacetophenone and diethyl carbonate using a strong base.
Q2: What are the key challenges when scaling up this synthesis?
A2: The primary challenges during scale-up include:
-
Steric Hindrance: The ortho-bromo group on the acetophenone can slow down the rate of enolate formation and subsequent nucleophilic attack. This may necessitate the use of stronger bases or longer reaction times.
-
Exothermicity: The reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety, especially at larger scales.
-
Mass Transfer: Ensuring efficient mixing is crucial at larger volumes to maintain reaction homogeneity and achieve consistent results.
-
Purification: Isolating the pure product from unreacted starting materials and byproducts can be challenging at scale.
Q3: Which base is most suitable for this reaction?
A3: While sodium ethoxide or sodium hydride are commonly used in Claisen condensations, the steric hindrance of the 2-bromoacetophenone may require a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) for optimal yields. The choice of base should be carefully considered and optimized for the specific reaction scale.
Q4: How can I effectively purify the final product at a larger scale?
A4: For larger quantities, vacuum distillation is often the most practical purification method. If the product is thermally sensitive, column chromatography can be employed, though it may be less economical at an industrial scale. Recrystallization could be a viable option if a suitable solvent system is identified.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Strong Bases: The strong bases used (e.g., NaH, LDA) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the temperature.
-
Solvents: Use anhydrous solvents to prevent quenching of the base and side reactions. Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Reaction Conditions for Claisen Condensation
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) |
| Solvent | Anhydrous Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 78 °C) | -78 °C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 50-60% | 70-85% |
| Notes | Prone to side reactions and lower yields due to steric hindrance. | Improved yield and selectivity due to the use of a stronger, non-nucleophilic base at low temperatures. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-bromoacetophenone
-
Diethyl carbonate
-
Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution to the stirred THF.
-
Add a solution of 2-bromoacetophenone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add diethyl carbonate dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Purification of Crude Ethyl 3-(2-bromophenyl)-3-oxopropanoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 3-(2-bromophenyl)-3-oxopropanoate via recrystallization. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow to orange liquid at room temperature. Can it be purified by recrystallization?
A1: Yes, although it is a liquid at room temperature, it can be purified by a technique called low-temperature recrystallization. This process involves dissolving the compound in a suitable solvent at or slightly above room temperature and then cooling the solution to a very low temperature (e.g., in an ice-salt bath or with a cryo-cooler) to induce crystallization.
Q2: What are the most likely impurities in my crude sample?
A2: The impurities will largely depend on the synthetic route used. Common impurities may include unreacted starting materials such as 2-bromoacetophenone and diethyl carbonate, side-products from unintended reactions, and residual solvents from the reaction workup.
Q3: How do I choose a suitable solvent for the low-temperature recrystallization of this compound?
A3: An ideal solvent for low-temperature recrystallization should fully dissolve the compound at room temperature but have very low solubility for it at the target low temperature. For a β-keto ester like this compound, good starting points for solvent screening are non-polar solvents such as pentane, hexane, or diethyl ether. A mixed solvent system, such as hexane/ethyl acetate, can also be effective.[1] A systematic solvent screening is crucial for identifying the optimal solvent or solvent mixture.
Q4: What is "oiling out" and why is it a common problem with this compound?
A4: "Oiling out" is when a compound separates from the cooling solution as a liquid (an oil) rather than as solid crystals.[2][3] This is a common issue when the melting point of the compound is lower than the temperature at which it starts to come out of the solution or when the compound is highly impure. Since this compound is a liquid at room temperature, careful control of the cooling rate and solvent choice is critical to encourage crystallization rather than oiling out.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not saturated because too much solvent was used. | Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to cool again.[2] |
| The cooling temperature is not low enough to induce crystallization. | Try cooling to a lower temperature, for example, by using a dry ice/acetone bath (-78 °C). | |
| The solution is supersaturated but lacks a nucleation site. | Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. If available, add a seed crystal of the pure compound.[2] | |
| Product "Oils Out" Instead of Crystallizing | The cooling rate is too rapid. | Allow the solution to cool more slowly. This can be achieved by placing the flask in an insulated container or a Dewar flask. |
| The chosen solvent is not optimal. | Re-screen for a different solvent or adjust the ratio of the solvent mixture. Sometimes, using a more non-polar solvent can help. | |
| The crude product is too impure, significantly depressing the melting point. | Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. | |
| Crystals are Colored or Appear Impure | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the solution at room temperature, stir for a few minutes, and then filter it before cooling to remove the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Impurities are trapped within the crystal lattice due to rapid crystal growth. | Slow down the cooling rate to allow for more selective crystal formation. Using a slightly larger volume of solvent can also help to slow down crystallization.[2] | |
| Low Recovery of Purified Product | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Minimize the amount of solvent used to dissolve the crude product initially. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| The crystals were washed with a solvent at too high a temperature. | Always wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent to minimize dissolution of the product. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 50671-05-1 |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| Appearance | Yellow to orange liquid[1] |
| Boiling Point | 116 °C at 0.4 Torr[1] |
| Density | 1.417 g/mL at 25 °C[1] |
Table 2: Experimental Data Log for Solvent Screening
| Solvent(s) | Volume (mL) | Solubility at RT | Crystal Formation at Low Temp. | Observations (e.g., oiling out, crystal quality) |
| e.g., Hexane | User Input | User Input | User Input | User Input |
| e.g., Pentane | User Input | User Input | User Input | User Input |
| e.g., Diethyl Ether | User Input | User Input | User Input | User Input |
| e.g., Hexane/EtOAc (9:1) | User Input | User Input | User Input | User Input |
Experimental Protocols
Protocol 1: Solvent Screening for Low-Temperature Recrystallization
-
Place a small amount (e.g., 50 mg) of the crude this compound into a small test tube.
-
Add a potential solvent (e.g., hexane, pentane, diethyl ether) dropwise at room temperature, with agitation, until the oil just dissolves. Record the approximate volume of solvent used.
-
Cool the test tube in an ice-water bath, and then in an ice-salt bath or a dry ice/acetone bath.
-
Observe if crystals form. Note the temperature at which crystallization begins and the quality of the crystals. Also, note if the product "oils out".
-
If a single solvent does not work well, repeat the process with a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Gently warm to redissolve and then cool as described above.
-
Repeat this procedure with different solvents and solvent mixtures to identify the optimal conditions for recrystallization.
Protocol 2: Low-Temperature Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
At room temperature, add the optimal solvent (or solvent mixture) identified in the screening protocol in small portions, with swirling, until the crude product is completely dissolved. Use the minimum amount of solvent necessary.
-
If colored impurities are present, add a small amount of activated charcoal, swirl for 5-10 minutes, and then filter the solution through a fluted filter paper or a Celite pad to remove the charcoal.
-
Cover the flask and place it in a cooling bath (e.g., ice-salt or dry ice/acetone). Allow the solution to cool slowly and without disturbance to promote the formation of large, pure crystals.
-
Once crystallization appears complete, collect the crystals by vacuum filtration using a pre-cooled Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the low-temperature recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Byproduct Formation in Ethyl 3-(2-bromophenyl)-3-oxopropanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in chemical reactions involving Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: The primary byproduct concerns when using this compound stem from its structural features: a β-keto ester and a bromine atom on the ortho position of the phenyl ring. The most common side reactions include:
-
Self-condensation: Like other esters with α-hydrogens, this compound can undergo self-condensation, particularly in the presence of a strong base. This leads to the formation of dimers and other oligomeric impurities.
-
Intramolecular Cyclization: The presence of the ortho-bromo substituent makes the molecule susceptible to intramolecular cyclization, especially under basic or heated conditions, leading to the formation of coumarin derivatives.
-
Hydrolysis and Decarboxylation: As a β-keto ester, the compound can undergo hydrolysis of the ester group followed by decarboxylation, particularly under acidic or basic conditions at elevated temperatures, to yield 2'-bromoacetophenone.[1]
-
Reactions with Solvents or Reagents: Undesired reactions with nucleophilic solvents (e.g., ethanol in transesterification) or other nucleophiles present in the reaction mixture can lead to various impurities.
Q2: My reaction is not proceeding to completion, and I observe multiple spots on my TLC plate. What could be the issue?
A2: Incomplete conversion and the formation of multiple products can be attributed to several factors:
-
Insufficient Base: In base-catalyzed reactions, an insufficient amount of a strong enough base may lead to an unfavorable equilibrium and incomplete deprotonation of the α-carbon, hindering the desired reaction.
-
Reaction Temperature: The temperature might be too low for the desired transformation to occur at a reasonable rate, or conversely, too high, promoting decomposition or side reactions.
-
Steric Hindrance: The ortho-bromo group can sterically hinder the approach of reactants to the carbonyl groups, slowing down the intended reaction and allowing side reactions to become more competitive.
-
Moisture: The presence of water can lead to hydrolysis of the ester and can also quench anionic intermediates, halting the reaction.
Q3: I am observing a significant amount of a highly fluorescent byproduct. What is it likely to be?
A3: A highly fluorescent byproduct is often indicative of the formation of a coumarin derivative. The intramolecular cyclization of this compound, particularly in the presence of a base, can lead to the formation of 4-hydroxycoumarin. Coumarins are known for their fluorescent properties.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate, Insoluble in Common Organic Solvents
| Potential Cause | Troubleshooting Steps |
| Intramolecular Cyclization to form 4-hydroxycoumarin: This is a common byproduct, especially with heat or strong bases. 4-hydroxycoumarin has limited solubility in many organic solvents. | - Lower Reaction Temperature: If the protocol allows, perform the reaction at a lower temperature to disfavor the cyclization pathway. - Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation at the α-carbon over nucleophilic attack or facilitation of cyclization. - Shorter Reaction Times: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of the cyclized product. - Purification: 4-hydroxycoumarin can often be removed by filtration if it precipitates from the reaction mixture. Recrystallization of the desired product from a suitable solvent can also be effective. |
| Hydrolysis to the Carboxylic Acid: If moisture is present, the ester can hydrolyze to the corresponding β-keto acid, which may have lower solubility. | - Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purification: The acidic byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup. |
Issue 2: Low Yield of the Desired Product and a Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of the Starting Material: This is a common issue in base-catalyzed reactions of esters with α-hydrogens. | - Slow Addition: Add the base or the ester slowly to the reaction mixture at a low temperature to maintain a low concentration of the enolate and minimize self-condensation. - Use of a Non-enolizable Electrophile (in crossed Claisen-type reactions): If the reaction is a crossed Claisen condensation, ensure the other ester partner does not have α-hydrogens. |
| Incorrect Stoichiometry of Base: For reactions requiring deprotonation, using a full equivalent of a strong, non-nucleophilic base is often crucial to drive the reaction to completion. | - Optimize Base Stoichiometry: Perform small-scale trial reactions to determine the optimal amount of base. Using at least one full equivalent is often necessary to deprotonate the β-keto ester product and shift the equilibrium.[2] |
| Decomposition of Starting Material or Product: The β-keto ester functionality can be sensitive to harsh reaction conditions (e.g., high temperatures, very strong acids or bases). | - Milder Reaction Conditions: Explore the use of milder bases or catalysts and lower reaction temperatures. - Protecting Groups: If applicable to the synthetic strategy, consider protecting the ketone or ester functionality to prevent undesired side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Alkylation of this compound
This protocol provides a general guideline for the alkylation of the α-carbon.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA))
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add one equivalent of the strong base. Stir for 30-60 minutes to allow for complete enolate formation.
-
Add the alkylating agent dropwise at the low temperature.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow for Troubleshooting
References
Technical Support Center: Synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(2-bromophenyl)-3-oxopropanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective method for the synthesis of this compound, a β-keto ester, is the Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For this specific molecule, two primary variations of the Claisen condensation are typically employed:
-
Route A: Crossed Claisen condensation between ethyl acetate and a 2-bromobenzoyl derivative (e.g., ethyl 2-bromobenzoate).
-
Route B: Condensation of 2-bromoacetophenone with a carbonate derivative like diethyl carbonate.
Q2: Which factors generally influence the yield of a Claisen condensation?
A2: The yield of a Claisen condensation is sensitive to several factors.[1][2] Key considerations include:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium ethoxide is commonly used, especially when ethyl esters are reactants, to avoid transesterification.[3] Sodium hydride is another effective base that can drive the reaction forward by producing hydrogen gas.[2]
-
Reaction Conditions: Anhydrous (dry) conditions are essential to prevent hydrolysis of the esters and quenching of the base. Temperature control is also important to manage the rate of reaction and minimize side products.
-
Purity of Reactants: Impurities in the starting materials can significantly lower the yield. For instance, water in the solvent or starting materials will consume the base, and other impurities can lead to unwanted side reactions.
Q3: What are the likely impurities in the crude product?
A3: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., 2-bromoacetophenone, ethyl 2-bromobenzoate, ethyl acetate).
-
Products from self-condensation of the starting ester (e.g., ethyl acetoacetate if ethyl acetate is used in excess).
-
Byproducts from side reactions, such as hydrolysis of the ester groups if water is present.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are:
-
Aqueous Workup: After the reaction, a careful aqueous workup is necessary to remove the base and any water-soluble byproducts. This typically involves washing the organic extract with a dilute acid, followed by a brine wash.
-
Column Chromatography: Purification of the crude product can be effectively achieved using silica gel column chromatography.
-
Vacuum Distillation: As the target compound is a liquid at room temperature, vacuum distillation can be a suitable method for purification.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective Base: The base may be old, hydrated, or of insufficient strength. | - Use a fresh, high-purity base. If using sodium ethoxide, consider preparing it fresh. For sodium hydride, ensure it is from a newly opened container and handle it under an inert atmosphere. |
| Presence of Water: Moisture in the reactants or solvent will quench the strong base. | - Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry liquid starting materials with a suitable drying agent if necessary. | |
| Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. | - For Claisen condensations, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. | |
| Formation of Significant Side Products | Self-Condensation: If using a crossed Claisen reaction (e.g., with ethyl acetate), self-condensation of ethyl acetate can be a significant side reaction. | - Use one of the reactants in excess to favor the desired crossed condensation. Alternatively, pre-form the enolate of one reactant before adding the second reactant.[5] |
| Incorrect Base/Ester Combination: Using a base with a different alkoxide than the ester (e.g., sodium methoxide with an ethyl ester) can lead to transesterification. | - Match the alkoxide of the base to the alkoxy group of the ester (e.g., use sodium ethoxide with ethyl esters). | |
| Difficulties in Product Isolation/Purification | Emulsion during Workup: The formation of an emulsion during the aqueous extraction can lead to product loss. | - Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation. |
| Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities. A gradient elution may be necessary. |
Experimental Protocols
The following are generalized protocols adapted from the synthesis of similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Method 1: Crossed Claisen Condensation
This method involves the reaction of ethyl 2-bromobenzoate with ethyl acetate in the presence of sodium ethoxide.
Materials:
-
Ethyl 2-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether or toluene
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add a solution of ethyl 2-bromobenzoate and ethyl acetate in anhydrous diethyl ether or toluene to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Condensation with Diethyl Carbonate
This method involves the reaction of 2-bromoacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride.
Materials:
-
2-bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and add a solution of 2-bromoacetophenone in anhydrous THF dropwise.
-
After the addition is complete, add diethyl carbonate dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium hydride with ethanol, followed by the addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Typical Range |
| Yield | 60 - 85% |
| Reaction Time | 2 - 24 hours |
| Purity (after purification) | >95% |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
General Synthetic Pathway (Claisen Condensation)
Caption: General Claisen condensation pathway.
References
- 1. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting low conversion rates in β-ketoester synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in β-ketoester synthesis. The content is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen condensation is resulting in a low or no yield of the desired β-ketoester. What are the most common causes?
Low yields in a Claisen condensation, the most common method for β-ketoester synthesis, can be attributed to several critical factors. These typically revolve around the reagents, reaction conditions, and the inherent equilibrium of the reaction.
Most Common Causes for Low Yield:
-
Incorrect Base Selection: Using a base with an alkoxide that does not match the ester's alkoxy group can lead to transesterification, creating a mixture of products and reducing the yield of the desired β-ketoester.[1] For example, using sodium methoxide with ethyl acetate can produce methyl acetate, complicating the reaction.[2]
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base. The final step of the reaction, the deprotonation of the product, is what drives the equilibrium towards the product. Using a catalytic amount of base will result in an incomplete reaction.[1]
-
Presence of Water: All reagents and glassware must be strictly anhydrous. Water will react with the strong base, quenching it, and can also cause hydrolysis of both the starting ester and the β-ketoester product.[1]
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as decomposition or polymerization, especially with sensitive substrates.[1]
-
Steric Hindrance: Esters with bulky substituents at the α-position may react slowly or not at all due to steric hindrance, which impedes the nucleophilic attack step.
-
Starting Ester Lacks Two α-Hydrogens: The reaction mechanism requires the enolizable ester to possess at least two α-hydrogens. One is removed to form the enolate, and the second is removed from the β-ketoester product in the final, thermodynamically favorable step.[1]
Q2: I'm observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
The formation of multiple products is a clear indicator of competing side reactions. Identifying these byproducts can provide clues to the underlying issue.
Common Side Reactions and Solutions:
| Side Reaction | Likely Cause | Prevention & Troubleshooting |
| Transesterification | The alkoxide base does not match the ester's alkoxy group (e.g., using NaOCH₃ with an ethyl ester). | Always use a base with an alkoxide that corresponds to the ester (e.g., NaOEt for ethyl esters).[1][2] For crossed Claisen condensations, consider a non-nucleophilic base like Lithium Diisopropylamide (LDA).[1] |
| Hydrolysis & Decarboxylation | Presence of water in the reaction. The β-ketoester product is hydrolyzed to a β-keto acid, which can then readily decarboxylate upon heating to yield a ketone. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Consider quenching the reaction at a lower temperature to minimize decarboxylation.[1] |
| Self-Condensation in Crossed Claisen | In a crossed Claisen condensation where both esters have α-hydrogens, a mixture of up to four products can form.[1][3] | To achieve a good yield of a single product, one ester must lack α-hydrogens (e.g., ethyl benzoate, ethyl formate).[3] Alternatively, a directed approach can be used where a strong, non-nucleophilic base like LDA is used to completely form the enolate of one ester before the second ester is introduced. |
| Michael Addition | The enolate can potentially act as a nucleophile in a Michael addition if an α,β-unsaturated carbonyl compound is present as an impurity or is formed as a byproduct. | Purify starting materials to remove any α,β-unsaturated impurities. Optimize reaction conditions (e.g., lower temperature) to disfavor byproduct formation. |
Q3: How can I optimize my reaction conditions to improve the conversion rate?
Optimization is a systematic process of adjusting reaction parameters. It is often best to vary one parameter at a time to understand its effect.
Parameter Optimization:
| Parameter | Optimization Strategy |
| Base | If a standard alkoxide base (e.g., NaOEt) gives low yields, consider a stronger base like Sodium Hydride (NaH) or Sodium Amide (NaNH₂), which can often increase yields.[2] For sterically hindered substrates, a stronger base may be necessary. |
| Temperature | Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction by TLC or GC-MS. If the reaction is too slow, gentle heating can be applied, but be cautious of byproduct formation at higher temperatures.[1] |
| Reactant Ratio | In a crossed Claisen condensation, to prevent the self-condensation of the enolizable ester, it should be added slowly to a mixture of the non-enolizable ester and the base.[3] |
| Solvent | While the corresponding alcohol is often used as a solvent with alkoxide bases, ethereal solvents like THF or toluene can be effective, especially when using bases like NaH.[4] |
A study on the synthesis of ethyl acetoacetate demonstrated that optimizing the molar ratio of ethyl acetate, ethanol, and sodium metal to 2:1:1 and the temperature to 82°C for 2 hours resulted in a yield of 91.55%.[5]
Troubleshooting Workflow
If you are facing low conversion rates, the following workflow can help diagnose the issue systematically.
Logical Relationships of Reaction Parameters
The key parameters in a Claisen condensation are highly interdependent. Understanding their relationships is crucial for successful synthesis.
Key Experimental Protocols
Protocol 1: Claisen Condensation - Synthesis of Ethyl Acetoacetate
This protocol is a classic laboratory procedure for synthesizing ethyl acetoacetate from ethyl acetate using sodium metal, which forms sodium ethoxide in situ.
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)[6]
-
Sodium metal, clean wire or finely sliced: 50 g (2.2 atoms)[6]
-
Acetic acid (50% aqueous solution)
-
Calcium chloride (anhydrous) or Sodium Sulfate (anhydrous)[5]
-
Round-bottomed flask (2 L)
-
Reflux condenser
Procedure:
-
Setup: Place 500 g of ethyl acetate into a 2 L round-bottomed flask fitted with an efficient reflux condenser. Add 50 g of clean sodium metal.[6]
-
Initiation: The reaction starts slowly and may require gentle warming on a water bath to initiate.[6] Once the reaction begins, it will proceed vigorously.
-
Reaction: Cooling will be necessary to control the vigorous reaction and prevent the loss of material through the condenser. Continue the reaction until all the sodium has dissolved.[4][6] One study suggests refluxing for approximately 1.5-3 hours.[4][5]
-
Work-up: Once the reaction is complete and has cooled, slowly add approximately 275 mL of 50% acetic acid to neutralize the mixture and make it slightly acidic.[6] Use caution, as this will be an exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add a saturated NaCl solution to facilitate layer separation. Separate the organic (ester) layer.[5][6]
-
Drying: Dry the crude ester layer over anhydrous calcium chloride or sodium sulfate.[5][6]
-
Purification: Filter to remove the drying agent. Purify the product by fractional distillation under reduced pressure. The fraction boiling at 76–80°C / 18 mm Hg is the desired ethyl acetoacetate.[6]
Protocol 2: Alternative Synthesis via Meldrum's Acid
This method provides a versatile, high-yield route to β-keto esters, particularly when the corresponding acyl chloride is available.[7][8]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Acyl chloride (e.g., Phenylacetyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
Procedure:
-
Acylation: Dissolve Meldrum's acid in anhydrous DCM. Cool the solution in an ice bath. Add pyridine (2 equivalents) followed by the dropwise addition of the acyl chloride (1 equivalent). Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Work-up of Acyl Meldrum's Acid: After the reaction is complete (monitor by TLC), wash the reaction mixture with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-acyl Meldrum's acid intermediate. This intermediate is often a solid and can be used without further purification.[8]
-
Alcoholysis: Add the crude acyl Meldrum's acid to anhydrous methanol. Reflux the solution for 2-3 hours.[8]
-
Purification: Remove the methanol with a rotary evaporator. The resulting crude β-keto ester can be purified by distillation under reduced pressure to yield the final product (e.g., methyl phenylacetylacetate).[8]
Protocol 3: Alternative Synthesis from Ketones and Ethyl Chloroformate
This method is a rapid and efficient way to synthesize β-keto esters directly from ketone enolates.
Materials:
-
Ketone (e.g., acetophenone)
-
Lithium Hexamethyldisilazide (LiHMDS, 1.0 M solution in toluene)
-
Ethyl chloroformate
-
Toluene (anhydrous)
-
Acetic acid
-
Ethanol
Procedure:
-
Enolate Formation: To a solution of the ketone (10 mmol) in anhydrous toluene (15 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add LiHMDS solution (11 mmol) quickly via syringe. Stir the mixture at 0°C for 10 minutes.
-
Acylation: Add ethyl chloroformate (11 mmol) quickly to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature over 10 minutes and then stir for an additional 10 minutes.
-
Work-up: Quench the reaction by adding 2 mL of acetic acid, followed by 15 mL of ethanol. The product can then be isolated using standard extraction and purification techniques (e.g., column chromatography).
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Column chromatography purification of brominated organic compounds
Welcome to the Technical Support Center for the purification of brominated organic compounds using column chromatography. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of brominated compounds.
Problem: Low or No Recovery of the Brominated Compound
Q: I ran a column, but my yield is very low, or I couldn't recover my brominated compound at all. What went wrong?
A: Low recovery is a common issue that can stem from several factors, primarily compound instability on the stationary phase or a non-optimized solvent system.
-
Compound Decomposition: Silica gel is slightly acidic and can cause the degradation of sensitive compounds, including some brominated molecules. This can lead to hydrolysis or dehalogenation. It is also possible for the compound to get irreversibly "stuck" on the column.
-
Troubleshooting Step 1: Assess Stability. Before running a large-scale column, check your compound's stability on silica gel with a 2D TLC. Spot the compound on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. Streaking or the appearance of new spots suggests decomposition.
-
Troubleshooting Step 2: Neutralize the Silica Gel. For acid-sensitive compounds, you can use deactivated silica gel. This is done by washing the silica with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (1-3%), before packing the column.
-
Troubleshooting Step 3: Consider Alternative Stationary Phases. If your compound is highly acid-sensitive, a different stationary phase such as alumina might be a better choice.
-
-
Compound Never Eluted: It's possible your compound is still on the column.
-
Troubleshooting Step: Try flushing the column with a much more polar solvent, such as methanol, to see if the compound elutes.
-
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC.
-
Troubleshooting Step: Try concentrating the fractions where you expected your compound to elute and re-analyze them by TLC.
-
Problem: Poor Separation of Product and Impurities
Q: My fractions are all contaminated with impurities, even though the separation looked promising on TLC. How can I improve the separation?
A: Poor separation on the column despite good TLC results often points to issues with the solvent system, column packing, or overloading.
-
Solvent System is Too Polar: The eluent's polarity might be too high, causing all compounds to move too quickly through the column without sufficient interaction with the stationary phase.
-
Troubleshooting Step 1: Refine the Solvent System. Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.3. A lower Rf provides a greater separation distance from impurities that may be higher up the plate.
-
Troubleshooting Step 2: Use a Gradient Elution. Start with a less polar solvent system to allow the compounds to separate at the top of the column, then gradually increase the polarity to elute them one by one.
-
-
Column Overloading: Using too much crude material for the amount of silica gel is a common cause of poor separation.
-
Troubleshooting Step: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.
-
-
Improper Column Packing: Air bubbles or channels in the silica bed lead to an uneven solvent front and poor separation.
-
Troubleshooting Step: Ensure the column is packed uniformly. Prepare a slurry of silica gel in the initial, non-polar solvent and pour it carefully into the column, tapping the side to dislodge air bubbles.
-
Problem: Product Appears Discolored After Purification
Q: The brominated compound I isolated is yellow or brown, but it should be colorless. Why?
A: Discoloration can be caused by residual reagents from the bromination reaction (like bromine) or product decomposition.
-
Residual Bromine: Molecular bromine (Br₂) has a distinct brown color and can be challenging to remove completely.
-
Troubleshooting Step: Before performing chromatography, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine. Follow this with a water wash to remove the resulting salts.
-
-
Decomposition: As mentioned, some brominated compounds can degrade on silica gel, leading to colored impurities.
-
Troubleshooting Step: Refer to the stability assessment and mitigation strategies in the "Low or No Recovery" section, such as using neutralized silica or an alternative stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: Are brominated compounds stable on silica gel?
A1: Stability varies greatly depending on the specific molecule. While many brominated compounds are stable, those with acid-sensitive functional groups can be susceptible to degradation on standard silica gel, which is inherently acidic. It is always recommended to test the stability of a new compound on a small scale using TLC before committing to a large-scale column purification.
Q2: How do I choose the best stationary phase for my brominated compound?
A2: Silica gel is the most common and versatile stationary phase for column chromatography. However, for particularly acid-sensitive compounds, neutral or basic alumina can be a better choice. The selection depends on the overall polarity and chemical properties of your molecule.
Q3: What is the ideal solvent system (mobile phase) for purifying brominated compounds?
A3: The ideal mobile phase depends on the polarity of your specific compound. A good starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether). The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve an Rf value of around 0.25-0.35 for the desired compound, which generally provides the best separation.
Q4: How do I visualize a brominated compound on a TLC plate?
A4: Most organic compounds are colorless. The most common visualization methods are:
-
UV Light: If your compound is UV-active (e.g., contains aromatic rings or conjugated systems), it will appear as a dark spot on a fluorescent green background under a 254 nm UV lamp.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots. This method is semi-destructive.
-
Chemical Stains: For compounds that are not UV-active, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with oxidizable functional groups. Since the C-Br bond itself is not readily visualized by these common methods, visualization relies on other functional groups present in the molecule.
Q5: My brominated compound is very non-polar. How should I adjust my chromatography conditions?
A5: For very non-polar compounds, you will need a very non-polar eluent. You can start with 100% hexanes or petroleum ether. If the compound still elutes too quickly (high Rf), you may need to use a less active stationary phase like florisil or consider reverse-phase chromatography if separation from other non-polar impurities is difficult.
Q6: My brominated compound is very polar and won't move from the baseline on the TLC plate. What should I do?
A6: If your compound has a very low Rf value even in 100% ethyl acetate, you need a more polar mobile phase. A common strategy is to add a small amount of methanol to a solvent like dichloromethane. For example, a mixture of 1-10% methanol in dichloromethane is a good system for eluting polar compounds. Be cautious, as using more than 10% methanol can start to dissolve the silica gel.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
This table lists common solvent systems in order of increasing polarity, which is useful for selecting a starting point for TLC analysis and for planning a gradient elution.
| Non-Polar Component | Polar Component | Polarity | Typical Use Cases |
| Hexanes / Pet. Ether | Diethyl Ether | Low | Non-polar compounds |
| Hexanes / Pet. Ether | Ethyl Acetate | Low to Medium | Standard, good for a wide range of compounds |
| Dichloromethane | Hexanes | Medium | Alternative to EtOAc/Hexanes; good solubility |
| Dichloromethane | Methanol | High | Polar compounds |
| Dichloromethane | 10% NH₃ in Methanol | High (Basic) | For eluting basic compounds like amines |
Table 2: Key Parameters for Column Chromatography
| Parameter | Recommended Value / Guideline | Rationale |
| Stationary Phase : Compound Ratio | 30:1 to 100:1 (by weight) | Ensures sufficient surface area for separation. Use a higher ratio for difficult separations. |
| Target Rf Value (from TLC) | 0.25 - 0.35 | Provides optimal separation between spots on a column. |
| Silica Gel Mesh Size (Gravity) | 70 - 230 mesh (63 – 200 µm) | Larger particles allow for solvent flow under gravity. |
| Silica Gel Mesh Size (Flash) | 230 - 400 mesh (40 – 63 µm) | Finer particles provide higher resolution under pressure. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines a standard procedure for purifying a brominated organic compound using silica gel flash chromatography.
1. Preparation of the Solvent System:
-
Based on TLC analysis, prepare a stock of the initial, less polar eluent that gives your target compound an Rf value of ~0.1-0.2.
-
Prepare a second stock of a more polar eluent to be used for gradient elution.
2. Packing the Column:
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~0.5 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel with your initial non-polar eluent. The consistency should be pourable but not overly dilute.
-
Carefully pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the side of the column to pack the silica gel evenly and remove any trapped air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance when adding solvent.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude brominated compound in the minimum amount of a suitable solvent (dichloromethane is a common choice). Using a pipette, carefully add the solution to the top of the column, allowing it to absorb completely into the silica.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
4. Eluting the Column and Collecting Fractions:
-
Carefully add the initial, non-polar eluent to the top of the column.
-
Apply pressure (using a pump or compressed air for flash chromatography) to begin flowing the solvent through the column.
-
Collect the eluent in a series of labeled test tubes or vials.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the stationary phase.
5. Isolating the Product:
-
Once the TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified brominated compound.
Visualizations
Caption: General experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common column chromatography issues.
Caption: Relationship between polarity and elution order in normal-phase chromatography.
Technical Support Center: Monitoring Ethyl 3-(2-bromophenyl)-3-oxopropanoate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: TLC is a rapid, cost-effective, and highly sensitive analytical technique used to qualitatively monitor the progress of a chemical reaction.[1] By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the product(s). This allows you to determine the optimal reaction time and confirm that the reaction is proceeding as expected.[2][3]
Q2: What is a suitable mobile phase (solvent system) for the TLC analysis of this reaction?
A2: A common and effective solvent system for moderately polar organic compounds like β-ketoesters is a binary mixture of a non-polar solvent and a polar solvent.[3][4] For this compound and its likely products, a mixture of hexanes and ethyl acetate is an excellent starting point.[3][4] The ratio can be adjusted to achieve optimal separation. A typical starting ratio would be 4:1 or 3:1 hexanes:ethyl acetate.
Q3: How can I visualize the spots on the TLC plate?
A3: Since this compound contains a phenyl ring, it is expected to be UV-active.[5] Therefore, the primary method of visualization is a short-wave (254 nm) UV lamp.[5][6] The spots will appear as dark patches against the fluorescent background of the TLC plate.[6] For more comprehensive visualization, or if the product is not UV-active, chemical stains can be used. Common general-purpose stains include potassium permanganate, ceric ammonium molybdate (CAM), or p-anisaldehyde.[7]
Q4: How do I interpret the results on my TLC plate?
A4: To effectively monitor the reaction, it is crucial to spot three lanes on your TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[2] As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated.[8][9] | Dilute the sample before spotting it on the TLC plate.[8][10] |
| The compound is acidic or basic. | Add a small amount (0.1–2.0%) of acetic acid or triethylamine to the mobile phase to suppress ionization and improve spot shape.[10] | |
| No spots are visible on the TLC plate. | The sample is too dilute.[9][10] | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[9][10] |
| The compound is not UV-active. | Use a chemical stain for visualization.[7][10] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the origin line on the TLC plate.[8][9] | |
| The spots are at the bottom of the plate (low Rf). | The mobile phase is not polar enough.[10] | Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes:ethyl acetate mixture).[10] |
| The spots are at the top of the plate (high Rf). | The mobile phase is too polar.[10] | Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexanes:ethyl acetate mixture).[10] |
| The solvent front is uneven. | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is level and not touching the sides of the chamber.[7][9] |
| The bottom of the TLC plate is not flat. | Ensure the plate is cut evenly.[7] |
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the methodology for monitoring the reaction of this compound.
1. Preparation of the TLC Plate:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a faint line approximately 1 cm from the bottom of the plate. This is the origin line.
-
Mark three evenly spaced points on the origin line for spotting the starting material, reaction mixture, and co-spot.
2. Sample Preparation and Spotting:
-
Starting Material: Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (a few drops) using a capillary tube and dilute it with a volatile solvent.
-
Using a capillary spotter, apply a small spot of the starting material solution to the first marked point on the origin line.[8]
-
Apply a small spot of the diluted reaction mixture to the second marked point.
-
For the co-spot, apply a spot of the starting material, and without allowing it to dry completely, apply a spot of the reaction mixture on top of it.[2]
-
Ensure all spots are small and concentrated.[7]
3. Development of the TLC Plate:
-
Prepare the developing chamber by pouring a small amount of the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate) to a depth of about 0.5 cm.[8]
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[8]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8]
4. Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp and circle them with a pencil.[6]
-
If necessary, use a chemical stain for further visualization.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Quantitative Data Summary
While specific Rf values are highly dependent on the exact TLC conditions (plate manufacturer, solvent purity, temperature), the following table provides expected relative Rf values for a typical reaction.
| Compound | Expected Polarity | Expected Rf Value (4:1 Hexanes:Ethyl Acetate) |
| This compound (Starting Material) | Moderately Polar | ~0.4 - 0.5 |
| Potential Product (e.g., a more functionalized or different polarity molecule) | Varies | Will be different from the starting material. A more polar product will have a lower Rf, and a less polar product will have a higher Rf. |
Experimental Workflow Diagram
Caption: Workflow for Monitoring Reaction Progress using TLC.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
Best practices for drying and storing Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This technical support center provides researchers, scientists, and drug development professionals with best practices for drying and storing Ethyl 3-(2-bromophenyl)-3-oxopropanoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at room temperature.[1][2] For long-term storage, maintaining a temperature between 2-8°C in a tightly sealed container, protected from light, is also a recommended practice.[3]
Q2: What are the primary hazards associated with this compound?
A2: This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][4][5] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[6]
Q3: What type of container should be used for storing this compound?
A3: Use chemically resistant containers, such as glass bottles, with a tightly sealed cap.[7] Ensure the container is kept upright to prevent leakage.[6] If a container has been opened, it must be carefully resealed.[6][8]
Q4: Are there any chemical incompatibilities to be aware of during storage?
A4: Yes, brominated organic compounds can react violently with easily oxidized substances, alkalis, reducing agents, and combustible materials.[7][9] It is crucial to store this compound segregated from these materials.[7]
Q5: How should I handle this compound to minimize exposure?
A5: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[4][6] Avoid direct contact with skin, eyes, and clothing.[5][10]
Troubleshooting Guides
Issue 1: The compound has changed color (e.g., darkened) during storage.
-
Possible Cause: Decomposition due to exposure to light, heat, or incompatible materials. Brominated compounds can be sensitive to light and heat.[7]
-
Troubleshooting Steps:
-
Verify the storage conditions. Ensure the compound is stored in a cool, dry, and dark place.[3][7]
-
Check for proximity to incompatible chemicals such as strong bases, oxidizing agents, or reducing agents.[7]
-
If decomposition is suspected, it is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS) before use.
-
For future storage, consider using an amber glass bottle to minimize light exposure.
-
Issue 2: The presence of moisture is suspected in the compound.
-
Possible Cause: Improper sealing of the container, or exposure to a humid environment.
-
Troubleshooting Steps:
-
Moisture can be detrimental to subsequent reactions. The compound should be dried before use.
-
Refer to the Experimental Protocols section below for a recommended drying procedure.
-
Always ensure the container is tightly sealed after use and stored in a dry environment.[5][7] Using a desiccator for storage can also be beneficial.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | Room Temperature or 2-8°C | [1][2][3] |
| Atmosphere | Sealed in dry conditions | [2][3] |
| Light Conditions | Keep in a dark place | [3] |
| Container Type | Tightly closed, chemically resistant (e.g., glass) | [4][5][7][10] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol is a general guideline for drying β-keto esters and should be adapted based on the specific requirements of the experiment.
-
Materials:
-
This compound suspected of containing moisture.
-
Anhydrous drying agent (e.g., magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
An appropriate organic solvent in which the compound is soluble (e.g., dichloromethane or diethyl ether).
-
Round-bottom flask.
-
Rotary evaporator.
-
High-vacuum pump.
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable anhydrous organic solvent.
-
Add a sufficient amount of the anhydrous drying agent to the solution. Swirl the flask gently. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for at least 30 minutes to ensure complete removal of water.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
For residual solvent removal, place the compound under high vacuum for several hours.
-
Visualizations
Caption: Troubleshooting workflow for drying and storage issues.
Caption: Step-by-step workflow for the drying protocol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 3. 70-23-5|Ethyl 3-bromo-2-oxopropanoate|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. LCSS: BROMINE [web.stanford.edu]
- 10. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate with its non-brominated and para-brominated analogs. This analysis is crucial for researchers and scientists in the fields of organic synthesis and drug development for structural verification and purity assessment.
Performance Comparison of Substituted Ethyl 3-phenyl-3-oxopropanoates
The 1H NMR spectra of these compounds reveal characteristic signals that are influenced by the position of the bromine substituent on the phenyl ring. This compound, like many β-keto esters, exists as a mixture of keto and enol tautomers, which is reflected in its NMR spectrum.[1] The presence of the ortho-bromine atom introduces distinct electronic and steric effects that differentiate its spectrum from the unsubstituted and para-substituted analogs.
A comprehensive summary of the 1H NMR spectral data is presented in the table below for objective comparison.
| Compound | Form | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| This compound | Ketone | 7.62 | d | 7.8 | 1H | Ar-H |
| 7.50 | td | 6.0, 3.0 | 1H | Ar-H | ||
| 7.43 - 7.31 | m | 2H | Ar-H | |||
| 4.18 | q | 7.1 | 2H | -OCH2CH3 | ||
| 4.01 | s | 2H | -COCH2CO- | |||
| 1.23 | t | 7.1 | 3H | -OCH2CH3 | ||
| Enol | 12.42 | s | 1H | Enolic OH | ||
| 7.53 - 7.48 | m | 2H | Ar-H | |||
| 7.43 - 7.31 | m | 2H | Ar-H | |||
| 5.45 | s | 1H | =CH- | |||
| 4.27 | q | 7.1 | 2H | -OCH2CH3 | ||
| 1.33 | t | 6.9 | 3H | -OCH2CH3 | ||
| Ethyl 3-phenyl-3-oxopropanoate | Ketone | 7.95 | m | 2H | Ar-H | |
| (Ethyl benzoylacetate) | 7.55 | m | 3H | Ar-H | ||
| 4.19 | q | 7.0 | 2H | -OCH2CH3 | ||
| 3.95 | s | 2H | -COCH2CO- | |||
| 1.24 | t | 7.0 | 3H | -OCH2CH3 | ||
| Enol | 12.45 | s | 1H | Enolic OH | ||
| 7.89 | m | 2H | Ar-H | |||
| 7.45 | m | 3H | Ar-H | |||
| 5.48 | s | 1H | =CH- | |||
| 4.20 | q | 7.0 | 2H | -OCH2CH3 | ||
| 1.28 | t | 7.0 | 3H | -OCH2CH3 | ||
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Ketone | 7.83 | d | 8.8 | 2H | Ar-H |
| 7.65 | d | 8.8 | 2H | Ar-H | ||
| 4.20 | q | 7.1 | 2H | -OCH2CH3 | ||
| 3.96 | s | 2H | -COCH2CO- | |||
| 1.25 | t | 7.1 | 3H | -OCH2CH3 | ||
| Enol | 12.1 | s | 1H | Enolic OH | ||
| 7.75 | d | 8.7 | 2H | Ar-H | ||
| 7.61 | d | 8.7 | 2H | Ar-H | ||
| 5.61 | s | 1H | =CH- | |||
| 4.23 | q | 7.1 | 2H | -OCH2CH3 | ||
| 1.29 | t | 7.1 | 3H | -OCH2CH3 |
Experimental Protocols
General 1H NMR Acquisition
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
Instrumentation and Parameters: The 1H NMR spectra were recorded on a 300 MHz or 400 MHz spectrometer.[1] The following standard acquisition parameters were used:
-
Pulse Width: 45°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
Data Processing: The acquired free induction decay (FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal.
Visualization of Comparative Analysis
The logical workflow for the comparative analysis of these compounds based on their 1H NMR spectra is illustrated in the diagram below.
Caption: Workflow for comparative 1H NMR analysis.
References
A Comparative Analysis of the 13C NMR Spectrum of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. Due to the limited availability of fully assigned experimental spectra for this specific compound, this document presents a robust predictive analysis based on established NMR principles and comparisons with structurally analogous compounds. The objective is to offer a valuable resource for the characterization and quality control of this and related molecules in research and development.
This compound exists as a mixture of keto and enol tautomers, a crucial factor in the interpretation of its 13C NMR spectrum. This guide will consider the expected signals for both forms. For comparative purposes, we will analyze the experimental 13C NMR data of two related compounds: ethyl 3-oxo-3-phenylpropanoate and ethyl 3-(4-bromophenyl)-3-oxopropanoate.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for the keto tautomer of this compound alongside the experimental data for the selected reference compounds. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | Ethyl 3-oxo-3-phenylpropanoate (Experimental) | Ethyl 3-(4-bromophenyl)-3-oxopropanoate (Experimental) |
| C=O (Ketone) | ~190-195 | 192.8 | 191.7 |
| C=O (Ester) | ~167 | 167.5 | 167.0 |
| Cα (CH2) | ~46 | 45.8 | 45.9 |
| C1' (Ar-C-Br) | ~120 | - | - |
| C2' (Ar-C) | ~138 | 136.6 | 135.0 |
| C3' (Ar-CH) | ~134 | 128.7 | 129.9 |
| C4' (Ar-CH) | ~128 | 129.1 | 132.0 |
| C5' (Ar-CH) | ~132 | 128.7 | 129.9 |
| C6' (Ar-CH) | ~128 | 128.7 | - |
| O-CH2 | ~62 | 61.5 | 61.7 |
| CH3 | ~14 | 14.1 | 14.1 |
Note: Predicted values are estimated based on substituent effects and data from analogous compounds. The presence of the enol tautomer would result in additional signals, notably for the enolic double bond carbons (Cα and Cβ) in the 90-160 ppm region and a downfield shift for the aromatic C1' carbon.
Experimental Protocols
The following is a generalized protocol for the acquisition of a 13C NMR spectrum for compounds such as this compound.
Sample Preparation:
-
Dissolve 20-50 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 100 MHz (or higher) NMR spectrometer.
-
Technique: Proton-decoupled 13C NMR.
-
Spectral Width: 0-220 ppm.
-
Pulse Angle: 30-45°.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Visualization of Analytical Workflow and Structural Comparison
The following diagrams illustrate the logical workflow of the 13C NMR analysis and the key structural differences influencing the chemical shifts of the compared compounds.
Caption: Workflow for 13C NMR analysis.
Caption: Structural factors influencing 13C NMR shifts.
A Comparative Guide to the Mass Spectrometry of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key intermediate in organic synthesis. Due to the limited availability of direct mass spectrometry data for this specific compound in public databases, this guide leverages data from structurally similar compounds and established fragmentation patterns to provide a robust analytical comparison. This approach offers valuable insights for researchers working with related molecular scaffolds.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from established fragmentation pathways for β-keto esters and brominated aromatic compounds. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), is expected to produce distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.
A key fragmentation pathway for β-keto esters involves the cleavage of the C-C bond between the carbonyl groups, as well as McLafferty rearrangements. For this compound, this would lead to characteristic neutral losses and fragment ions.
Comparison with Alternative Compounds
To provide a clear performance benchmark, the predicted mass spectral data of this compound is compared with the experimentally determined mass spectra of two structurally related, commercially available compounds: Ethyl benzoylacetate and Ethyl 3-phenylpropanoate. These compounds are frequently used in similar synthetic applications and serve as excellent points of comparison.
| Compound | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) | Structural Features Influencing Fragmentation |
| This compound | 271.11 | M+• ([C₁₁H₁₁⁷⁹BrO₃]⁺• at m/z 270, [C₁₁H₁₁⁸¹BrO₃]⁺• at m/z 272), [M-OC₂H₅]⁺, [C₇H₄BrO]⁺, [C₆H₄Br]⁺ | Presence of bromine leading to isotopic peaks; β-keto ester functionality driving cleavage between carbonyls. |
| Ethyl benzoylacetate | 192.21 | M+• at m/z 192, 149, 121, 105, 77[1][2] | α-cleavage at the benzoyl group and loss of the ethoxycarbonyl group are dominant pathways.[1][2] |
| Ethyl 3-phenylpropanoate | 178.23 | M+• at m/z 178, 133, 105, 104, 91, 77[3][4][5] | Fragmentation is driven by the loss of the ethyl ester group and rearrangements of the phenylpropyl chain.[3][4][5] |
Experimental Protocols
A standardized protocol for acquiring mass spectrometry data for this compound and similar compounds via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. Electron ionization is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[6][7][8]
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
Transfer the final solution to a GC-MS autosampler vial.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer Parameters:
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Electron Energy: 70 eV[7]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a synthetic organic compound like this compound, from synthesis to structural confirmation by mass spectrometry.
Caption: Workflow for Synthesis and Mass Spectrometric Analysis.
References
- 1. guidechem.com [guidechem.com]
- 2. Ethyl benzoylacetate [webbook.nist.gov]
- 3. Ethyl 3-phenylpropionate(2021-28-5) MS spectrum [chemicalbook.com]
- 4. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
HPLC and LC-MS analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
A Comparative Guide to the HPLC and LC-MS Analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for monitoring reaction progress, assessing purity, and ensuring the quality of the final product in research and drug development settings. Herein, we compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of aromatic keto esters like this compound. These values are based on typical performance data for structurally similar analytes and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.07 µg/mL |
| Specificity | Moderate to High | Very High | High |
| Analysis Time per Sample | 10 - 20 minutes | 5 - 15 minutes | 15 - 30 minutes |
Experimental Workflows
The general experimental workflows for the three compared analytical techniques are depicted below.
Experimental Protocols
Detailed methodologies for each of the three analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of organic molecules with a UV chromophore, such as this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. The mobile phase should be optimized for the best peak shape and retention time. Due to the keto-enol tautomerism of β-keto esters, which can cause poor peak shape, acidification of the mobile phase with 0.1% formic acid is recommended to promote a single tautomeric form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. An elevated temperature may improve peak shape by accelerating the interconversion of tautomers.
-
Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range (e.g., 0.1 to 100 µg/mL).
-
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it ideal for the analysis of low-level impurities or for complex matrices.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A high-efficiency C18 or C8 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. For example: 0-1 min 30% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7.1-10 min return to 30% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be specific fragments generated by collision-induced dissociation. These transitions would need to be optimized by direct infusion of a standard solution.
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the analyte in acetonitrile.
-
Prepare working standards by serial dilution in the initial mobile phase composition.
-
Dissolve or dilute the sample in the initial mobile phase.
-
Filter the final solutions through a 0.22 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis.
Instrumentation:
-
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5-10 minutes.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Prepare calibration standards by diluting the stock solution in the same solvent.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
Reactivity Under the Microscope: A Comparative Analysis of Ortho- vs. Para-Substituted Bromophenyl Ketoesters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic placement of substituents on aromatic rings is a cornerstone of molecular design. The seemingly subtle shift of a functional group from the para to the ortho position can dramatically alter a molecule's reactivity, influencing reaction kinetics, product yields, and even the feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of ortho- and para-substituted bromophenyl ketoesters in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the underlying principles and presenting available experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by a delicate interplay of electronic effects and steric hindrance. In the case of bromophenyl ketoesters, the bromo substituent serves as the reactive handle for the catalyst, while the ketoester group influences the electronic environment of the aromatic ring. The positional isomerism—ortho versus para—introduces a critical steric component that can significantly differentiate the reactivity of these two substrates.
Generally, ortho-substituted aryl halides exhibit lower reactivity compared to their para-isomers in cross-coupling reactions. This is primarily attributed to steric hindrance, where the substituent adjacent to the reaction center impedes the approach of the bulky palladium catalyst, thereby slowing down the crucial oxidative addition step in the catalytic cycle. This effect is often more pronounced with larger ortho-substituents.
Quantitative Comparison of Reactivity
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-Complex 7 (1 mol%) / TBAB | KOH | Water | 100 | 1 | 94[1] |
| Suzuki-Miyaura Coupling | 2-Bromoacetophenone | Phenylboronic acid | N/A | N/A | N/A | N/A | N/A | Data Not Available |
Note: The data for 4-bromoacetophenone is from a specific study and serves as a representative example.[1] The lack of readily available, directly comparable data for 2-bromoacetophenone highlights the synthetic challenges associated with ortho-substituted substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of a reaction. Below are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving aryl bromides.
Suzuki-Miyaura Coupling of 4-Bromoacetophenone
This protocol describes the synthesis of 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid.[1]
Materials:
-
4-Bromoacetophenone (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II)-Complex 7 (as described in the reference, 1 mol%)
-
Potassium hydroxide (KOH, 2 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.6 mmol)
-
Water (3 mL)
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), Pd(II)-Complex 7 (1 mol%), tetrabutylammonium bromide (0.6 mmol), and potassium hydroxide (2 mmol).
-
Add water (3 mL) to the mixture.
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be analyzed by 1H NMR to determine conversion and isolated for further purification.
General Protocol for Sonogashira Coupling of an Aryl Bromide
This is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI, 0.05-0.1 equiv)
-
An amine base (e.g., triethylamine or diisopropylethylamine, 2-10 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl bromide in the chosen anhydrous solvent.
-
Add the palladium catalyst, copper(I) iodide, and the amine base to the solution.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC/MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide
This is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1-10 mol%)
-
Base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate, 1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, amine, palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time, monitoring its progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
A Comparative Guide to Alternative Reagents for Ethyl 3-(2-bromophenyl)-3-oxopropanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a versatile β-keto ester frequently employed in the synthesis of heterocyclic compounds, particularly quinolones and benzodiazepines. While effective, traditional synthetic routes using this and similar β-keto esters can sometimes be limited by harsh reaction conditions and modest yields. This document explores alternative precursors, focusing on their performance, supported by experimental data, to aid in the optimization of synthetic strategies.
Core Application: Quinolone Synthesis
The synthesis of the 4-quinolone core is a significant application of β-keto esters. Traditional methods like the Conrad-Limpach and Camps cyclizations often require high temperatures and can result in low overall yields[1][2]. This has prompted investigations into alternative starting materials that offer milder reaction conditions and improved efficiency.
Alternative Reagents: A Performance Comparison
A promising class of alternative reagents is β-keto amides . These compounds serve as convenient precursors for a variety of 4-quinolone derivatives, allowing for synthesis in a smaller number of steps under milder conditions[1][2]. Another innovative approach is the in-situ generation of reactive intermediates, such as the domino nitro reduction-Friedländer synthesis, which circumvents the need for potentially unstable starting materials like 2-aminobenzaldehydes[3].
The use of β-keto amides in conjunction with 2-nitrobenzoyl chloride offers a modern alternative to the classical Conrad-Limpach and Camps methods that utilize β-keto esters. The following table summarizes the yields of key intermediates and final products using the β-keto amide approach, which is noted for its good to excellent yields under mild conditions[1][2].
| Precursor | Intermediate Product | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference |
| β-Keto Amide (various R¹, R²) | α-(o-nitrobenzoyl)-β-enamino amides | 75-92 (for R² = aryl, benzyl) | 2-alkyl-4-quinolone-3-carboxamides | 71-93 | [1][2] |
| β-Keto Amide (various R¹, R²) | β-enaminoketones (after decarbamoylation) | 78-86 | 2-alkyl-4-quinolones | 75-89 | [1][2] |
Note: Traditional methods are often cited as having "poor overall yields" but specific comparative percentages for this compound under identical conditions were not available in the searched literature. The data above highlights the high efficiency of the β-keto amide alternative.
This method provides an efficient route to substituted quinolines from readily available 2-nitrobenzaldehydes and various active methylene compounds, including β-keto esters. The reaction proceeds in high yields under mild conditions[3].
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 95 | [4] |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 3-Acetyl-2-methylquinoline | 98 | [3] |
| 4-Chloro-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | 96 | [3][4] |
| 5-Bromo-2-nitrobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 6-Bromo-2-phenylquinoline-3-carbonitrile | 92 | [3] |
Experimental Workflows and Methodologies
Visualizing the synthetic pathways provides a clear understanding of the reaction sequences. Below are diagrams for two key alternative approaches to quinolone synthesis, followed by detailed experimental protocols.
Caption: Synthetic workflow for quinolone synthesis using β-keto amide precursors.
Caption: Workflow for the one-pot domino nitro reduction-Friedländer synthesis of quinolines.
Experimental Protocols
This protocol is adapted from a demonstrated high-yield synthesis of 2-alkyl-4-quinolones[1][2].
Step 1: Formation of α-(o-nitrobenzoyl)-β-enamino amides (Intermediate C)
-
A solution of the starting β-keto amide (1.0 equiv) in dichloromethane (CH2Cl2) is treated with a slight excess of 70% aqueous ethylamine. The mixture is stirred over anhydrous sodium sulfate for 24 hours at room temperature. The resulting β-enamino amide is used in the next step without further purification.
-
To the solution of the crude β-enamino amide, N-methylmorpholine (1.0 equiv) and 4-dimethylaminopyridine (0.2 equiv) are added.
-
o-Nitrobenzoyl chloride (1.0 equiv) in CH2Cl2 is added dropwise, and the reaction mixture is stirred for 2 hours at room temperature.
-
The mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the α-(o-nitrobenzoyl)-β-enamino amide.
Step 2a: Synthesis of 2-Alkyl-4-quinolone-3-carboxamides (Product D)
-
The α-(o-nitrobenzoyl)-β-enamino amide (1.0 equiv) is dissolved in methanol.
-
Ammonium formate (excess) and 10% Palladium on carbon (catalytic amount) are added.
-
The mixture is stirred at room temperature under a hydrogen atmosphere (or using a hydrogen source like ammonium formate) until the reaction is complete (monitored by TLC).
-
The catalyst is filtered off, and the solvent is evaporated to yield the 2-alkyl-4-quinolone-3-carboxamide.
Step 2b: Synthesis of 2-Alkyl-4-quinolones (Product F)
-
The α-(o-nitrobenzoyl)-β-enamino amide is heated at 60°C in neat phosphoric acid for 90 minutes to induce decarbamoylation, yielding the corresponding β-enaminoketone (Intermediate E).
-
The resulting β-enaminoketone is then subjected to reductive cyclization using a reducing agent such as Zinc in acetic acid or catalytic hydrogenation (as described in Step 2a) to afford the final 2-alkyl-4-quinolone.
This one-pot protocol is adapted from a high-yield procedure for synthesizing substituted quinolines[3][4].
-
In a round-bottom flask, dissolve the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equiv) in glacial acetic acid under a nitrogen atmosphere.
-
Heat the stirred mixture to 95-110 °C.
-
Once the temperature is stable, add iron powder (<100 mesh, 4.0 equiv) in portions over approximately 15 minutes. An immediate color change to brown is typically observed.
-
Maintain the temperature and continue heating for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts and wash the pad with additional ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane eluent system) to afford the pure substituted quinoline.
Conclusion
While this compound remains a useful reagent, alternative precursors, particularly β-keto amides, offer significant advantages for the synthesis of 4-quinolones. These alternatives provide access to a diverse range of substituted quinolones through methodologies that are often higher-yielding and proceed under milder conditions than traditional cyclization reactions. Additionally, one-pot procedures like the domino nitro reduction-Friedländer synthesis represent a highly efficient and atom-economical strategy. The choice of reagent and synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions. This guide provides the comparative data and detailed protocols necessary for researchers to make informed decisions in their synthetic planning.
References
- 1. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 2. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 3-(2-bromophenyl)-3-oxopropanoate and its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 3-(2-bromophenyl)-3-oxopropanoate and its chemical alternatives. The focus is on their application in common heterocyclic synthesis reactions, with supporting data and detailed experimental protocols to aid in reagent selection and experimental design.
Certificate of Analysis: this compound
A typical Certificate of Analysis (CoA) for this compound outlines the quality and purity specifications for the compound. Understanding these parameters is crucial for ensuring reproducibility in synthetic protocols.
Table 1: Typical Specifications for this compound
| Parameter | Specification |
| Appearance | Yellow to orange liquid |
| ¹H NMR Spectrum | Consistent with structure |
| Purity (by NMR) | ≥97.0% |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| CAS Number | 50671-05-1 |
Performance Comparison in Key Synthetic Reactions
This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. Its performance can be compared with several alternatives, primarily other halogenated or ester variants of phenyl-3-oxopropanoate. The choice of reagent can influence reaction yields, times, and the potential for subsequent functionalization.
This guide focuses on the utility of these compounds in several named reactions pivotal for synthesizing quinolines, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities.
Alternatives to this compound
The primary alternatives for comparative purposes are:
-
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate: A lighter halogenated analog.
-
Ethyl 3-(2-iodophenyl)-3-oxopropanoate: A heavier halogenated analog, which can be advantageous for subsequent cross-coupling reactions.
-
Mthis compound: An alternative ester, which may offer different solubility and reactivity profiles.
Comparative Performance in Quinoline Synthesis
The following sections provide an overview of the application of these β-ketoesters in key quinoline synthesis reactions. While direct side-by-side comparative studies are limited in published literature, the provided data from analogous reactions can inform reagent selection.
1. The Friedländer Synthesis
The Friedländer synthesis is a widely used method for constructing the quinoline skeleton via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.
Table 2: Comparative Data in Friedländer-type Quinoline Synthesis
| β-Ketoester | Amine/Ketone Partner | Product | Yield | Reference Reaction Conditions |
| This compound | 2-Aminobenzophenone | 2-(2-Bromophenyl)-4-phenylquinoline-3-carboxylate | Data not available | Hypothetical, based on general protocols |
| Ethyl 3-(2-chlorophenyl)-3-oxopropanoate | 2-Aminobenzophenone | 2-(2-Chlorophenyl)-4-phenylquinoline-3-carboxylate | Data not available | Hypothetical, based on general protocols |
| Ethyl Acetoacetate (for comparison) | 2-Aminobenzophenone | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 94% | Catalyst: DSIMHS, 70°C, 5 min, solvent-free |
2. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound. The resulting β-amino enone undergoes cyclization to form the quinoline ring.
3. The Conrad-Limpach-Knorr Synthesis
This synthesis route involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. The reaction conditions can be tuned to favor either the kinetic or thermodynamic product.
4. The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another valuable method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or related reagents. While not a direct comparison for this compound, it provides context for the synthesis of similar quinoline scaffolds.
Experimental Protocols
The following are detailed, representative protocols for key quinoline syntheses. These can be adapted for use with this compound and its alternatives.
Protocol 1: Friedländer Synthesis of a Substituted Quinoline
This protocol is a general procedure that can be adapted for the reaction of a 2-aminoaryl ketone with a β-ketoester.[1][2]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
Silica-supported perchloric acid (HClO₄-SiO₂) or other suitable solid acid catalyst (~10 mol%)
-
Acetonitrile (CH₃CN) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone and this compound.
-
Add the solid acid catalyst.
-
For a solvent-based reaction, add acetonitrile (5 mL). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If a solid catalyst was used, filter to recover it.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This method offers a rapid and efficient alternative to conventional heating.[2]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Glacial Acetic Acid
-
Microwave reactor and vials
Procedure:
-
To a microwave vial, add 2-aminobenzophenone and this compound.
-
Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5-15 minutes.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows and mechanisms for the discussed syntheses.
Caption: General experimental workflow for the Friedländer quinoline synthesis.
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of complex heterocyclic molecules. While direct, quantitative comparisons with its chloro, iodo, and methyl analogs are not extensively documented, the choice of reagent will likely depend on factors such as cost, availability, and the desired downstream reactivity. The bromine and iodine moieties offer valuable handles for post-synthesis functionalization via cross-coupling reactions, a significant advantage in diversity-oriented synthesis and drug discovery programs. The provided experimental protocols offer a solid foundation for employing these reagents in the synthesis of quinoline scaffolds. Further optimization of reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
References
A Comparative Guide to the Synthesis of Substituted β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Substituted β-ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, natural products, and agrochemicals. Their unique structural motif, featuring a ketone and an ester separated by a methylene group, allows for a diverse range of chemical transformations. The efficient and selective synthesis of these compounds is therefore a critical aspect of modern drug development and chemical research. This guide provides an objective comparison of four prominent methods for the synthesis of substituted β-ketoesters, supported by experimental data and detailed protocols to aid in methodological selection.
Key Synthesis Methodologies at a Glance
Four principal methods for the synthesis of substituted β-ketoesters are compared: the classical Claisen condensation, C-acylation of ketone enolates, synthesis via Meldrum's acid, and the decarboxylative acylation of malonic acid half-esters. Each method presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
Comparative Performance Data
The following tables summarize quantitative data for each of the four key synthesis methods, providing a direct comparison of their performance across various substrates.
Table 1: Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base.[1][2][3] The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-ketoester.[1]
| Donor Ester | Acceptor Ester | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl acetate | Ethyl benzoate | NaOEt | Ethanol | 2 | Reflux | 50-55 | [4] |
| Ethyl acetate | Ethyl benzoate | NaH | THF | - | - | 63-75 | [4] |
| Ethyl phenylacetate | Ethyl phenylacetate | KHMDS | THF | 0.5 | 0 | 80 | [5] |
Table 2: C-Acylation of Ketone Enolates
Direct C-acylation of pre-formed ketone enolates with a suitable acylating agent offers a regioselective route to β-ketoesters.[6][7] The choice of acylating agent is crucial to favor C- over O-acylation.[6] Methyl cyanoformate is a highly effective reagent for this purpose.[8]
| Ketone | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexanone | Methyl cyanoformate | LDA | THF | 1 | -78 to 0 | 85 | [9] |
| 2-Methylcyclohexanone | Methyl cyanoformate | LDA | Ether | 1 | -78 to 0 | 90 | [9] |
| Propiophenone | Methyl cyanoformate | LDA | THF | 1 | -78 to 0 | 88 | [9] |
Table 3: Synthesis via Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that can be readily acylated and subsequently converted to a variety of β-ketoesters upon alcoholysis.[10] This two-step approach is known for its high yields and versatility.[11]
| Acyl Chloride | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylacetyl chloride | Methanol | Pyridine | Dichloromethane | 3.5 | 0 to RT, then Reflux | 82 | [11] |
| Benzoyl chloride | Methanol | Pyridine | Dichloromethane | 3 | 0 to RT, then Reflux | 95 | [11] |
| Palmitoyl chloride | Methanol | Triethylamine | Acetonitrile | Overnight | 0 to RT | >90 | [12] |
Table 4: Decarboxylative Acylation of Malonic Acid Half-Esters
The decarboxylative acylation of substituted malonic acid half-esters provides a powerful method for the synthesis of α-substituted β-ketoesters.[13] This reaction proceeds via a magnesium enolate and accommodates a wide range of acyl donors, including acyl chlorides and carboxylic acids.[13]
| Malonic Acid Half-Ester | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Benzyl-malonic acid monoethyl ester | Acetyl chloride | i-PrMgCl | THF | 2 | RT | 85 | [13] |
| 2-Methyl-malonic acid monomethyl ester | Benzoyl chloride | i-PrMgCl | THF | 2 | RT | 92 | [13] |
| 2-Allyl-malonic acid monoethyl ester | Propionic anhydride | i-PrMgCl | THF | 2 | RT | 78 | [13] |
Experimental Protocols
Detailed methodologies for a representative synthesis using each of the four key methods are provided below.
Protocol 1: Claisen Condensation - Synthesis of Ethyl Benzoylacetate
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.238 (1941); Vol. 4, p.415 (1925).
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate
-
Ethyl benzoate
-
Dilute sulfuric acid
-
Ether
-
Anhydrous calcium chloride
Procedure:
-
In a 1-liter flask, prepare a solution of sodium ethoxide from 23 g (1 gram-atom) of sodium and 300 g (380 ml) of absolute ethanol.
-
To the sodium ethoxide solution, add 264 g (3 moles) of ethyl acetate and 150 g (1 mole) of ethyl benzoate.
-
Heat the mixture on a steam bath for two hours.
-
After cooling, pour the reaction mixture into approximately 1.5 liters of water.
-
Acidify the aqueous solution with dilute sulfuric acid until it is acidic to Congo red paper.
-
Separate the oily layer of crude ethyl benzoylacetate.
-
Extract the aqueous layer with two 100-ml portions of ether.
-
Combine the crude product and the ether extracts and dry with anhydrous calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
Distill the residue under reduced pressure to remove excess ethyl benzoate and ethyl acetoacetate.
-
Finally, distill the ethyl benzoylacetate at 130–135°C under 3 mm Hg pressure. The expected yield is 190–210 g (50–55%).[4]
Protocol 2: C-Acylation of a Ketone Enolate - Synthesis of Methyl 2-oxocyclohexanecarboxylate
This protocol is a representative example based on the procedure described by Mander and Sethi (1983).
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
Methyl cyanoformate
-
Saturated aqueous ammonium chloride solution
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl cyanoformate (1.2 eq) to the enolate solution at -78°C. Stir the reaction mixture for 1 hour.
-
Allow the reaction to warm to 0°C and then quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-oxocyclohexanecarboxylate.
Protocol 3: Synthesis via Meldrum's Acid - Synthesis of Methyl Phenylacetylacetate
This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.436 (1990); Vol. 62, p.196 (1984).
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous dichloromethane
-
Anhydrous pyridine
-
Phenylacetyl chloride
-
2 N Hydrochloric acid
-
Anhydrous methanol
Procedure:
-
In a 300-mL round-bottomed flask, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane and cool in an ice bath.
-
Add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over 10 minutes.
-
To the resulting solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period at 0°C.
-
After the addition is complete, stir the mixture for 1 hour at 0°C and then for an additional hour at room temperature.
-
Pour the reaction mixture into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid.
-
Reflux the crude acyl Meldrum's acid in 250 mL of anhydrous methanol for 2.5 hours.
-
Remove the solvent with a rotary evaporator and distill the residual oil under reduced pressure to give 25.2 g (82%) of methyl phenylacetylacetate.[11]
Protocol 4: Decarboxylative Acylation - Synthesis of Ethyl 2-benzyl-3-oxobutanoate
This protocol is a representative example based on the work of Xavier et al. (2023).[13]
Materials:
-
2-Benzyl-malonic acid monoethyl ester
-
Isopropylmagnesium chloride solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-benzyl-malonic acid monoethyl ester (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add isopropylmagnesium chloride solution (2.2 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add acetyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-benzyl-3-oxobutanoate.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations of each synthetic method.
Caption: The Claisen condensation mechanism.
Caption: C-Acylation of a ketone enolate.
Caption: Synthesis of β-ketoesters via Meldrum's acid.
Caption: Decarboxylative acylation of malonic acid half-esters.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. butler.elsevierpure.com [butler.elsevierpure.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl cyanoformate - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Validating the Structure of Ethyl 3-(2-bromophenyl)-3-oxopropanoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for the structural validation of Ethyl 3-(2-bromophenyl)-3-oxopropanoate and its derivatives, a class of molecules with significant potential in organic synthesis and medicinal chemistry. This document outlines key experimental data, detailed protocols, and a logical workflow to ensure accurate structural elucidation.
Spectroscopic Data Summary
The primary methods for the structural validation of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note the presence of keto-enol tautomerism in β-keto esters, which results in distinct signals for both forms in NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | 4.18 | 4.27 | q | 7.1 |
| -OCH₂CH₃ | 1.23 | 1.33 | t | 7.1 |
| -CH₂- (C2) | 4.01 | 5.45 (vinyl H) | s | - |
| Aromatic H | 7.31-7.62 | 7.31-7.53 | m | - |
| Enolic OH | - | 12.42 | s | - |
Data sourced from a publication by The Royal Society of Chemistry.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Analogous Compound: Ethyl 2-(3-bromophenyl)-2-oxoacetate)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Keto) | ~190-200 |
| C=O (Ester) | ~165-175 |
| Aromatic C-Br | ~120-125 |
| Aromatic C | ~125-140 |
| -OCH₂CH₃ | ~61 |
| -CH₂- (C2) | ~45-50 |
| -OCH₂CH₃ | ~14 |
Note: This data is predicted based on the closely related structure of Ethyl 2-(3-bromophenyl)-2-oxoacetate and general principles of ¹³C NMR spectroscopy.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735-1745 | Strong | C=O stretch (ester) |
| ~1680-1715 | Strong | C=O stretch (keto) |
| ~1640 | Medium | C=C stretch (enol) |
| ~1590, 1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Br stretch |
Predicted data is based on characteristic group frequencies for β-keto esters and brominated aromatic compounds.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Interpretation |
| 270/272 | [M]⁺ (Molecular ion peak with Br isotopes) |
| 225/227 | [M - OCH₂CH₃]⁺ |
| 183/185 | [M - COOCH₂CH₃]⁺ |
| 155/157 | [C₆H₄BrCO]⁺ |
| 76 | [C₆H₅]⁺ |
Predicted fragmentation patterns are based on the principles of mass spectrometry for esters and halogenated compounds.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Structural Validation Workflow
A systematic workflow is essential for the efficient and accurate validation of a target compound's structure.
Caption: Workflow for the structural validation of this compound derivatives.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural information, can quantify tautomeric forms. | Relatively low sensitivity, requires larger sample amounts, expensive instrumentation. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and inexpensive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS), structural information from fragmentation patterns. | High sensitivity, requires very small sample amounts. | Can be destructive, may not provide detailed connectivity information on its own. |
| X-ray Crystallography | Absolute three-dimensional structure of a molecule in the solid state. | Provides the most definitive structural information. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Conclusion
The structural validation of this compound derivatives relies on a multi-technique approach. NMR spectroscopy is indispensable for elucidating the detailed molecular framework, while IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry is crucial for determining the molecular weight and elemental formula. For unambiguous proof of structure, especially in cases of complex stereochemistry, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be grown. By following the outlined workflow and comparing experimental data with established values, researchers can confidently confirm the structure of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.
A Comparative Guide to the Synthesis and Spectral Properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral and physicochemical properties of Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis, and its primary precursors, 2-bromoacetophenone and diethyl carbonate. The synthesis is achieved via a base-catalyzed crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.
Synthesis Pathway: Crossed Claisen Condensation
The formation of this compound proceeds by the deprotonation of the α-carbon of 2-bromoacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the final β-keto ester product after acidic workup.
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical and Spectral Data Comparison
The following table summarizes key quantitative data for the target compound and its precursors, facilitating easy comparison of their properties.
| Property | 2-Bromoacetophenone | Diethyl Carbonate | This compound |
| Molecular Formula | C₈H₇BrO | C₅H₁₀O₃ | C₁₁H₁₁BrO₃ |
| Molecular Weight | 199.04 g/mol [1] | 118.13 g/mol [2] | 271.11 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] | Colorless liquid with a mild odor[2][5] | Yellow to orange liquid[6] |
| Melting Point | 48-51 °C[7][8] | -43 °C[5] | N/A (Liquid at room temp.) |
| Boiling Point | 135 °C at 18 mmHg[7][8] | 126-128 °C[5] | 116 °C at 0.4 Torr[3] |
| Density | ~1.476 g/mL | 0.975 g/mL at 25 °C[5] | 1.417 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | ~1.570 | 1.384[5] | 1.5545[3] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~7.3-8.0 (m)CH₂: ~4.4 (s) | -OCH₂-: 4.19 (q, J=7.1 Hz)-CH₃: 1.31 (t, J=7.1 Hz) | Keto form: Ar-H: 7.3-7.7 (m); -CH₂-: 3.9 (s); -OCH₂-: 4.1-4.2 (q); -CH₃: 1.2-1.3 (t). Enol form: Ar-H: 7.3-7.7 (m); =CH-: 5.5-5.8 (s); -OCH₂-: 4.2-4.3 (q); -CH₃: 1.3-1.4 (t); Enol -OH: ~12.4 (s)[6] |
| Key IR Peaks (cm⁻¹) | ~1700 (C=O, ketone)~3060 (Ar C-H)~750 (C-Br) | ~1745 (C=O, carbonate)~1260 (C-O stretch) | ~1740 (C=O, ester)~1670 (C=O, ketone)~1625 (C=C, enol)~1250 (C-O) |
Note: Spectral data are characteristic values and may vary slightly based on experimental conditions. The product, this compound, exists as a mixture of keto and enol tautomers in solution, which is reflected in its ¹H NMR spectrum.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for a crossed Claisen condensation.
Materials:
-
2-Bromoacetophenone
-
Diethyl Carbonate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The NaH is washed with anhydrous hexane to remove mineral oil, and then anhydrous THF is added to create a suspension.
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.
-
Condensation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by silica gel column chromatography or vacuum distillation to afford the pure this compound.[3]
Safety Precautions: Sodium hydride is a highly flammable and water-reactive solid. 2-Bromoacetophenone is a lachrymator and toxic.[1][8] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed under an inert atmosphere (nitrogen or argon).
References
- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl carbonate | 105-58-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chembk.com [chembk.com]
- 8. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
A Comparative Purity Assessment of Synthesized Ethyl 3-(2-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of each component is paramount to ensure the safety, efficacy, and reproducibility of the final product. Ethyl 3-(2-bromophenyl)-3-oxopropanoate, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of the purity of synthesized this compound against its common positional isomers, Ethyl 3-(3-bromophenyl)-3-oxopropanoate and Ethyl 3-(4-bromophenyl)-3-oxopropanoate. The comparison is supported by experimental data from quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), along with detailed experimental protocols.
Quantitative Purity Analysis
The purity of this compound and its isomers is typically determined to be ≥97.0% by ¹H NMR when sourced from commercial suppliers.[1] However, the actual purity can vary depending on the synthetic route and purification methods employed. Here, we present a comparative analysis of the purity of the three isomers synthesized via a standard laboratory procedure.
Table 1: Comparative Purity Data of Ethyl 3-(bromophenyl)-3-oxopropanoate Isomers
| Compound | Synthesis Yield (%) | Purity by qNMR (%) | Purity by HPLC (%) | Major Impurities Identified |
| This compound | 80 | 97.5 | 98.2 | Unreacted starting materials, di-acylated byproducts |
| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | 85 | 98.1 | 98.8 | Residual solvent, starting materials |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 88 | 98.5 | 99.1 | Minimal impurities detected |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[2][3]
Materials:
-
Bromobenzene
-
Ethyl malonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add ethyl malonyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a yellow oil.[4]
Purity Determination by Quantitative NMR (qNMR)
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized compound and 10 mg of an internal standard (e.g., dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Data for this compound:
-
Keto form: δ 7.62 (d, J = 7.8 Hz, 1H), 7.50 (td, J = 6.0, 3.0 Hz, 1H), 7.43 – 7.31 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.01 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H).[4]
-
Enol form: δ 12.42 (s, 1H), 7.53 – 7.48 (m, 2H), 7.43 – 7.31 (m, 2H), 5.45 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 6.9 Hz, 3H).[4]
-
The keto-enol ratio was determined to be approximately 2:1.[4]
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the synthesized compound in the mobile phase (1 mg/mL).
-
Inject the sample into the HPLC system.
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Discussion of Impurities and Alternative Products
The primary impurities in the synthesis of this compound via Friedel-Crafts acylation are typically unreacted starting materials and di-acylated byproducts.[5][6] The formation of positional isomers (meta and para) is also possible, although the ortho-product is generally favored under kinetic control. Careful control of reaction conditions and thorough purification are essential to minimize these impurities.
The main alternatives to this compound are its positional isomers:
-
Ethyl 3-(3-bromophenyl)-3-oxopropanoate: The meta-isomer.
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate: The para-isomer.
The choice between these isomers depends on the desired substitution pattern in the final target molecule. The electronic and steric properties of the bromo-substituent at the ortho, meta, or para position can significantly influence the reactivity and biological activity of subsequent derivatives. As indicated in Table 1, the synthesis of the para-isomer often proceeds with the highest yield and purity due to reduced steric hindrance compared to the ortho-isomer.
Conclusion
The purity of synthesized this compound can be reliably assessed using qNMR and HPLC, with typical purities exceeding 97%. While the synthesis is straightforward, careful purification is necessary to remove starting materials and byproducts. For applications where the position of the bromo-substituent is critical, researchers should consider the synthesis and purity of the meta and para isomers as viable alternatives. The detailed protocols and comparative data presented in this guide provide a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.
References
Benchmarking yields of different synthetic routes to brominated ketoesters
A Comparative Guide to the Synthesis of Brominated Ketoesters
For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of brominated ketoesters is a critical step in the creation of various pharmaceutical intermediates and complex molecules. This guide provides a comparative analysis of common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Performance Benchmark: Yields of Brominated Ketoesters
The following table summarizes the reported yields for the α-bromination of various β-ketoesters using different synthetic methodologies. This allows for a direct comparison of the efficacy of each route for specific substrates.
| Substrate | Synthetic Route | Reagents | Catalyst/Conditions | Solvent | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | Direct Bromination | N-Bromosuccinimide (NBS) | p-TsOH | CH2Cl2 | 10 | 95 | [1] |
| Ethyl acetoacetate | Direct Bromination | Bromodimethylsulfonium Bromide (BDMS) | - | CH2Cl2 | 15 | 96 | [2][3][4][5] |
| Ethyl acetoacetate | Oxidative Bromination | H2O2, HBr | "on water" | H2O | 120 | 92 | [6][7][8] |
| Methyl acetoacetate | Direct Bromination | N-Bromosuccinimide (NBS) | p-TsOH | CH2Cl2 | 10 | 94 | [1] |
| Methyl acetoacetate | Direct Bromination | Bromodimethylsulfonium Bromide (BDMS) | - | CH2Cl2 | 15 | 95 | [2][3][4][5] |
| Ethyl benzoylacetate | Direct Bromination | N-Bromosuccinimide (NBS) | p-TsOH | CH2Cl2 | 15 | 92 | [1] |
| Ethyl benzoylacetate | Direct Bromination | Bromodimethylsulfonium Bromide (BDMS) | - | CH2Cl2 | 20 | 94 | [2][3][4][5] |
| Ethyl 2-methylacetoacetate | Direct Bromination | N-Bromosuccinimide (NBS) | p-TsOH | CH2Cl2 | 20 | 90 | [1] |
| Ethyl 2-methylacetoacetate | Direct Bromination | Bromodimethylsulfonium Bromide (BDMS) | - | CH2Cl2 | 30 | 92 | [2][3][4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
α-Monobromination using N-Bromosuccinimide (NBS) with p-TsOH Catalyst
This method offers a rapid and high-yielding route to α-brominated β-ketoesters.
Procedure: To a solution of the β-ketoester (1 mmol) in dichloromethane (10 mL), N-Bromosuccinimide (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography if necessary.[1]
Regioselective α-Monobromination using Bromodimethylsulfonium Bromide (BDMS)
This protocol is noted for its mild reaction conditions and high regioselectivity, avoiding the formation of dibrominated byproducts.[2][3][4][5]
Procedure: To a solution of the β-ketoester (1 mmol) in dichloromethane (10 mL) at 0-5 °C, a solution of bromodimethylsulfonium bromide (1.05 mmol) in dichloromethane is added dropwise. The reaction mixture is stirred at this temperature for the specified time. The reaction is monitored by TLC. After completion, the mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the α-bromo-β-ketoester.[2][3][4][5]
Oxidative Bromination using an Aqueous H2O2-HBr System
This "on water" method is an environmentally benign approach that avoids the use of organic solvents.[6][7][8]
Procedure: To the β-ketoester (1 mmol), a 30% aqueous solution of hydrogen peroxide (1.5 mmol) and a 48% aqueous solution of hydrobromic acid (1.5 mmol) are added. The mixture is stirred vigorously at room temperature. The reaction progress is followed by TLC. Upon completion, the product is extracted with diethyl ether. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to give the desired α-brominated product.[6][7][8]
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and workflow for selecting a suitable synthetic route for the bromination of ketoesters based on key experimental considerations.
Caption: Synthetic route selection for brominated ketoesters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A mild and regioselective method for alpha-bromination of beta-keto esters and 1,3-diketones using bromodimethylsulfonium bromide (BDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No. 50671-05-1) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
This compound is classified as a hazardous substance, and its disposal is regulated. Improper handling can lead to health risks and environmental contamination. This guide outlines a clear, procedural approach to its safe disposal.
Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with this compound.
Hazard Identification and Precautionary Measures:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
The primary disposal directive for this chemical is to dispose of contents and container to an approved waste disposal plant [1]. This guide provides the operational steps to fulfill this requirement safely and efficiently.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Classification:
-
Classify: this compound is a halogenated organic compound due to the presence of bromine[2]. It must be segregated as such.
-
Do Not Mix: Never mix this waste with non-halogenated organic waste, acidic waste, basic waste, or oxidizing agents to prevent dangerous chemical reactions[3][4].
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap[5][6].
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste[5][7].
-
The label must clearly state "Hazardous Waste"[6].
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages[2][5]. For example: "Waste this compound, 100%" or list all components if it is a solution.
-
Indicate the associated hazards (e.g., Flammable, Toxic, Irritant)[6].
-
Include the name and contact information of the generating laboratory.
-
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste[5][6].
3. On-site Storage and Segregation:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6]. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of potential spills[5].
-
Segregation: Store the halogenated organic waste away from incompatible materials, particularly acids, bases, and oxidizers[3][4].
4. Arranging for Disposal:
-
Licensed Professional Service: The disposal of the collected waste must be handled by a licensed professional waste disposal service[8]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Scheduling Pickup: Once the waste container is full, or in accordance with your institution's policies, contact your organization's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Management of Empty Containers
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[5][9].
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated halogenated organic waste container[5].
-
Final Disposal of Container: After triple rinsing and allowing it to air dry, the empty container can be disposed of in the regular laboratory trash after defacing or removing the original label[9].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. bucknell.edu [bucknell.edu]
- 3. Chemical Compatibility | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. Chemical Compatibility and Segregation Guides [orf.od.nih.gov]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Ethyl 3-(2-bromophenyl)-3-oxopropanoate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No: 50671-05-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The available safety information indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye/Face Protection | ANSI-approved safety goggles with side shields.[2] | Full-face shield worn over safety goggles.[2][3] | Protects against chemical splashes and airborne particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for degradation or punctures before use.[2][3][4] | Double-gloving with appropriate material. Consult glove compatibility charts for extended contact.[2][3] | Provides a barrier against skin contact to prevent irritation.[3][4] |
| Body Protection | Laboratory coat, long pants, and closed-toe/heel shoes.[2] | Flame-resistant lab coat for flammable compounds. | Protects skin from accidental splashes and contamination.[2][4] |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of vapors or aerosols that may cause respiratory irritation.[5] |
Operational Plan: From Receipt to Disposal
Safe handling of this compound necessitates strict adherence to the following operational protocols, from the moment the chemical is received to its final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][6]
-
Keep the container tightly sealed to prevent the release of fumes.[2][6]
-
Store at room temperature as indicated by the supplier.
-
If flammable, store in a designated flammable liquids cabinet.[2]
2. Handling and Use - Experimental Protocol:
All weighing and handling of this compound must be conducted within a certified laboratory chemical fume hood to prevent inhalation exposure.[2][4]
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered.[3][4] Assemble all necessary equipment, such as a calibrated analytical balance, weighing paper or boat, spatula, and appropriately labeled waste containers.[3] Cover the work surface with absorbent, disposable bench paper.[4]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3]
-
Weighing and Transfer: Carefully measure and transfer the liquid compound using appropriate glassware. Handle with care to avoid splashing or generating aerosols.
-
Reaction Setup: If preparing a solution, slowly add the compound to the solvent in the reaction vessel within the fume hood.[4] Keep containers sealed when not in use.[6]
-
Post-Handling: After use, decontaminate all glassware and the work surface.[2] Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.[2] Wash hands thoroughly with soap and water after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[4]
3. Disposal Plan:
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]
-
Waste Segregation: This compound is a halogenated organic compound.[7] As such, all waste streams containing it must be collected separately from non-halogenated waste.[7][8]
-
Liquid Waste: Collect all solutions containing the compound in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solvents.[4]
-
Solid Waste: Contaminated lab supplies such as pipette tips, gloves, and weighing boats must be collected in a designated solid hazardous waste container.[2][3]
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3] The rinsed container can then be disposed of according to institutional guidelines.[3]
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[4] The primary disposal method for halogenated organic compounds is typically high-temperature incineration.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
Quantitative Data
The following table summarizes the key physicochemical properties of this compound and a related isomer for comparison.
| Property | This compound | Ethyl 3-(4-bromophenyl)-3-oxopropanoate |
| CAS Number | 50671-05-1[9] | 26510-95-2[1] |
| Molecular Formula | C₁₁H₁₁BrO₃[9] | C₁₁H₁₁BrO₃[10] |
| Molecular Weight | 271.11 g/mol [9] | 271.11 g/mol [10] |
| Physical Form | Liquid | Colorless to Yellow Liquid or Solid[1] |
| Density | 1.417 g/mL at 25 °C[9] | 1.432 g/mL at 25 °C |
| Refractive Index | n20/D 1.5545[9] | n20/D 1.5700 |
| Boiling Point | Not readily available | 268-269 °C |
| Flash Point | Not readily available | >230 °F |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 26510-95-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Ethyl3-(2-bromophenyl)-3-oxopropanoate , 95% , 50671-05-1 - CookeChem [cookechem.com]
- 10. Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
